7-Methoxyquinoline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-methoxyquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYBWPAQXRERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Methoxyquinoline Hydrochloride: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold represents one of the most vital heterocyclic motifs in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a foundational element in a vast array of pharmacologically active compounds and functional materials.[1] Within this important class of molecules, 7-Methoxyquinoline and its hydrochloride salt stand out as key intermediates and versatile building blocks. The presence of the methoxy group at the 7-position significantly modulates the electronic properties of the quinoline ring system, influencing its reactivity and biological interactions.
This technical guide provides a comprehensive overview of 7-Methoxyquinoline Hydrochloride for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide practical guidance on its spectroscopic characterization, detail its synthesis and key reactions, explore its applications in modern research, and outline essential safety and handling protocols. The insights herein are synthesized from established literature and database resources to ensure technical accuracy and practical utility.
Core Chemical and Physical Properties
7-Methoxyquinoline Hydrochloride is the salt form of the parent compound, 7-Methoxyquinoline. The protonation of the basic quinoline nitrogen enhances aqueous solubility and crystallinity, making the hydrochloride salt preferable for many applications, particularly in biological assays and pharmaceutical formulation development.
| Property | Data | Source(s) |
| Chemical Name | 7-Methoxyquinoline hydrochloride | [2] |
| Synonyms | Quinoline, 7-methoxy-, hydrochloride | [2] |
| CAS Number | 1418117-82-4 | [2] |
| Parent CAS | 4964-76-5 (for free base) | [3][4] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Appearance | Typically a solid at room temperature. The free base is a yellow oil.[5] | N/A |
| Storage | Store at room temperature under an inert atmosphere.[2] | N/A |
Solubility and Stability: While specific quantitative solubility data is not widely published, hydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The compound should be stored under an inert atmosphere, suggesting potential sensitivity to oxidation or moisture over long-term storage.[2] For experimental work, it is advisable to prepare aqueous solutions fresh or store them for short periods at 2-8°C.
Spectroscopic Characterization: A Practical Guide
Accurate structural confirmation is the bedrock of any chemical research. Here, we outline the expected spectroscopic signatures for 7-Methoxyquinoline Hydrochloride and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The protonation of the quinoline nitrogen induces a significant downfield shift in the signals of adjacent protons (especially H2 and H8) compared to the free base, due to the increased electron-withdrawing effect.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group protons.
-
Aromatic Region (approx. 7.0 - 9.0 ppm): Six protons will be visible, exhibiting complex splitting patterns (doublets, doublets of doublets) typical of a substituted quinoline system. The H2 proton, adjacent to the protonated nitrogen, is expected to be the most downfield.
-
Methoxy Protons (approx. 4.0 ppm): A sharp singlet integrating to three protons.
-
-
¹³C NMR: The spectrum will show ten distinct carbon signals.[3]
-
Aromatic Carbons: Signals will appear in the typical aromatic region (~110-160 ppm). The carbon bearing the methoxy group (C7) will be shifted upfield due to the electron-donating effect of the oxygen, while carbons adjacent to the nitrogen (C2, C8a) will be shifted downfield.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 7-Methoxyquinoline Hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). DMSO-d₆ is often preferred as it solubilizes the salt well and does not exchange with the N-H proton.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm) for referencing.[6]
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 300 MHz or higher) to fully assign all signals.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[8]
-
Expected Ionization: In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound will be detected as the cation of the free base after the loss of HCl.
-
Molecular Ion: The expected parent peak will be the molecular ion of the free base [M+H]⁺ at m/z 160.0757 (calculated for C₁₀H₁₀NO⁺). The primary peak observed in GC-MS of the free base is m/z 159.[3]
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (-•CH₃) to give a fragment at m/z 144, or the loss of carbon monoxide (-CO) from the resulting fragment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent mixture, such as methanol/water with 0.1% formic acid.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.
-
MS Detection: Analyze the eluent using an ESI-MS detector in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N⁺-H stretch of the hydrohalide salt of a tertiary amine.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methoxy group.
-
C=C and C=N Aromatic Ring Stretches: A series of sharp absorptions in the 1450-1650 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 7-Methoxyquinoline Hydrochloride is typically a two-step process: first, the synthesis of the 7-Methoxyquinoline free base, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 7-Methoxyquinoline (Free Base) A common and effective method is the methylation of commercially available 7-hydroxyquinoline.
Protocol: Methylation of 7-Hydroxyquinoline
-
Reaction Setup: To a solution of 7-hydroxyquinoline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).[5] The use of a strong base is causal to the complete deprotonation of the phenolic hydroxyl group, forming a reactive sodium phenoxide intermediate.
-
Methylation: After stirring for 30-60 minutes, add a methylating agent like iodomethane (CH₃I, ~1.1 equivalents) dropwise.[5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a yellow oil, can be purified by silica gel chromatography.[5]
Step 2: Formation of the Hydrochloride Salt The purified free base is converted to its hydrochloride salt to improve handling and solubility.
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 7-Methoxyquinoline free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent to remove any unreacted starting material, and dry under vacuum.
Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.
Chemical Reactivity
-
O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr to yield 7-hydroxyquinoline.[9] This reaction is fundamental in prodrug strategies or for introducing a new functional handle.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the powerful electron-donating methoxy group at C7 will activate the benzene portion of the ring system, directing incoming electrophiles primarily to the C8 and C6 positions.
Applications in Research and Drug Development
The true value of 7-Methoxyquinoline Hydrochloride lies in its role as a versatile scaffold and precursor in the synthesis of high-value molecules.
-
Anticancer Drug Discovery: The quinoline core is present in numerous anticancer agents that function through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various kinases (e.g., EGFR, VEGFR).[1][10] 7-Methoxyquinoline serves as a starting point for the synthesis of libraries of novel derivatives to be screened for anticancer activity.[1]
-
Antimicrobial Research: Derivatives of quinoline have long been studied for their antimalarial, antibacterial, and antifungal properties.[1] The 7-methoxy substitution pattern can be a key feature in optimizing the activity and pharmacokinetic profile of new antimicrobial candidates.
-
Building Block for Complex Molecules: It is a valuable intermediate for synthesizing more elaborate heterocyclic systems and natural product analogues.[10]
Caption: Role of 7-Methoxyquinoline HCl in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on the parent compound, 7-Methoxyquinoline.
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
(Source: Aggregated GHS information provided to the ECHA C&L Inventory)[3]
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.[14] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11] As recommended, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
7-Methoxyquinoline Hydrochloride is more than a simple chemical reagent; it is a strategically functionalized building block that provides a gateway to a wide range of complex and potentially bioactive molecules. Its well-defined chemical properties, predictable reactivity, and established role in medicinal chemistry make it an invaluable tool for researchers. A thorough understanding of its characteristics, from spectroscopic signatures to safe handling protocols, is essential for leveraging its full potential in the laboratory and advancing scientific discovery.
References
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PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Lead Sciences. (n.d.). 7-Methoxyquinoline hydrochloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]
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Patel, K., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]
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Reddy, T. P., & Ghorai, P. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2013). MSDS of 4-Hydroxy-7-methoxyquinoline. Retrieved from [Link]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-Methoxyquinoline Hydrochloride
Foreword: A Note on the Scientific Landscape
Chemical and Physical Properties of 7-Methoxyquinoline Hydrochloride
7-Methoxyquinoline is a heterocyclic aromatic organic compound. The hydrochloride salt enhances its solubility in aqueous solutions, a critical property for biological assays.
| Property | Value |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Yellow Oil |
| Storage | 2-8°C, protected from light |
The data presented is for the free base. The hydrochloride salt will have a higher molecular weight and may have different physical properties.
Putative Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition
The reversible acetylation of histone proteins is a key epigenetic mechanism regulating gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge and creating a more open chromatin structure (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.
In various cancers, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[1] HDAC inhibitors are a class of anticancer agents that block the activity of HDACs, leading to the hyperacetylation of histones and the re-expression of silenced genes.[1][2][3] This can induce several anti-cancer effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[4]
-
Apoptosis: Induction of programmed cell death through various pathways.[2][4]
-
Differentiation: Promoting the maturation of cancer cells into non-proliferative cell types.[4]
Proposed Signaling Pathway for HDAC Inhibition
Caption: Putative HDAC inhibition pathway of 7-Methoxyquinoline Hydrochloride.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a framework for determining the IC50 value of 7-Methoxyquinoline Hydrochloride against HDAC enzymes.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.[5]
-
7-Methoxyquinoline Hydrochloride
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a serial dilution of 7-Methoxyquinoline Hydrochloride in HDAC assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add the diluted 7-Methoxyquinoline Hydrochloride, the positive control, and a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).
-
Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution, which contains a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Read the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of HDAC inhibition versus the logarithm of the 7-Methoxyquinoline Hydrochloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[6]
-
Putative Mechanism of Action II: Cytochrome P450 and Monooxygenase Inhibition
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs.[7] Inhibition of P450 enzymes can lead to significant drug-drug interactions, as it can decrease the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.[7]
Interestingly, while some sources describe 7-Methoxyquinoline as a P450 inhibitor, a study by Paterson et al. (1984) characterized a series of 7-alkoxyquinolines, including 7-methoxyquinoline, as substrates for P450 monooxygenases.[8] The study determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the O-dealkylation of these compounds by rat liver microsomes.[8] This suggests that 7-Methoxyquinoline is metabolized by P450 enzymes, which does not preclude it from also being an inhibitor.
Proposed Interaction with Cytochrome P450
Caption: Putative interaction of 7-Methoxyquinoline Hydrochloride with Cytochrome P450.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol is designed to determine the IC50 of 7-Methoxyquinoline Hydrochloride against major human P450 isoforms.
-
Materials:
-
Human liver microsomes or recombinant human P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
P450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).
-
Known P450 inhibitors as positive controls (e.g., furafylline for CYP1A2).
-
NADPH regenerating system.
-
7-Methoxyquinoline Hydrochloride.
-
96-well plates.
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Prepare a serial dilution of 7-Methoxyquinoline Hydrochloride.
-
In a 96-well plate, pre-incubate the diluted compound, positive controls, and vehicle control with human liver microsomes or recombinant P450 enzymes and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the isoform-specific probe substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound and controls.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the 7-Methoxyquinoline Hydrochloride concentration and fit to a dose-response curve to calculate the IC50 value.[9]
-
Summary and Future Directions
7-Methoxyquinoline Hydrochloride belongs to a class of compounds with demonstrated biological relevance. While it has been suggested to act as an inhibitor of HDACs and cytochrome P450 enzymes, there is a clear need for direct experimental evidence to substantiate these claims for the parent molecule. The provided experimental protocols offer a robust framework for researchers to investigate these putative mechanisms of action.
Future studies should focus on:
-
Determining the IC50 values of 7-Methoxyquinoline Hydrochloride against a panel of HDAC and P450 isoforms.
-
Elucidating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any observed inhibitory activity.
-
Investigating the downstream cellular effects of 7-Methoxyquinoline Hydrochloride in relevant cancer cell lines to correlate enzyme inhibition with cellular phenotypes.
By systematically addressing these questions, the scientific community can build a comprehensive understanding of the true mechanism of action of 7-Methoxyquinoline Hydrochloride, paving the way for its potential development as a therapeutic agent.
References
- Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The FEBS journal, 279(10), 1636–1657.
- Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology. Molecular oncology, 6(6), 624–637.
- Paterson, L. H., Golder, F. J., & Waxman, D. J. (1984). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Analytical biochemistry, 142(1), 84–95.
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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GraphPad. (n.d.). IC50 calculator. Retrieved from [Link]
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MDPI. (2018). Histone Deacetylase Inhibitors as Anticancer Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link].
- Ververis, K., Hiong, A., Karagiannis, T. C., & Licciardi, P. V. (2013). Histone deacetylase inhibitors (HDACIs): multitargeted anticancer agents. Biologics : targets & therapy, 7, 47–60.
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BJSTR. (2018). Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
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MDPI. (2019). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Retrieved from [Link]
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MDPI. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Retrieved from [Link]
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Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. [Link]
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MDPI. (2018). Histone Deacetylase Inhibitors as Anticancer Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and. Retrieved from [Link]
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MDPI. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
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ACS Publications. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
PubMed Central. (2013). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Retrieved from [Link]
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7-Methoxyquinoline Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets. Modifications to the quinoline ring system, such as the introduction of a methoxy group at the 7-position, can significantly modulate its physicochemical properties and biological effects. This guide provides a comprehensive technical overview of the biological activities of 7-Methoxyquinoline Hydrochloride, a derivative that has garnered interest for its potential therapeutic applications. While much of the existing research has been conducted on 7-methoxyquinoline and its various derivatives, this document will synthesize these findings to provide a cohesive understanding of the probable biological profile of the hydrochloride salt, a form often favored for its improved solubility and stability.
Physicochemical Properties
The hydrochloride salt of 7-methoxyquinoline is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form. This improved solubility is a critical attribute for a drug candidate, as it can positively impact bioavailability and formulation development.
| Property | Value (for 7-Methoxyquinoline free base) | Reference |
| Molecular Formula | C10H9NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note: The hydrochloride salt will have a higher molecular weight and different solubility characteristics.
Anticancer Activity
The quinoline nucleus is a cornerstone in the development of anticancer agents, and derivatives of 7-methoxyquinoline have demonstrated significant potential in this arena.[1] The biological activity is often linked to the molecule's ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt the tumor microenvironment.
Mechanism of Action
Derivatives of 7-methoxyquinoline have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: A key mechanism is the induction of programmed cell death in cancer cells. One study on a complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated its ability to induce apoptosis in tumor tissues.[2] This process is often mediated by the activation of caspase cascades, leading to the systematic dismantling of the cell.
-
Enzyme Inhibition: 7-Methoxyquinoline has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[3] HDAC inhibitors can alter the expression of genes involved in cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit monooxygenase and cytochrome P450, which could impact drug metabolism and the cellular stress response.[3]
-
Disruption of Tumor Vasculature: The aforementioned 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one also acts as a tumor-vascular disrupting agent, targeting the established blood vessels within a tumor, leading to rapid vascular collapse and subsequent tumor cell necrosis.[2]
A proposed signaling pathway for the anticancer activity of 7-methoxyquinoline derivatives is illustrated below.
Caption: Proposed anticancer mechanisms of 7-methoxyquinoline derivatives.
In Vitro Cytotoxicity Data
The following table summarizes the growth inhibition data for a potent 7-methoxyquinoline derivative against a panel of human tumor cell lines.
| Compound | Cell Line Panel | GI50 Value | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Human Tumor Cell Line Panel | Subnanomolar (10⁻¹⁰ M level) | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of 7-Methoxyquinoline Hydrochloride on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 7-Methoxyquinoline Hydrochloride in a suitable solvent (e.g., sterile water or DMSO) and then prepare serial dilutions in culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Neuroprotective Activity
Emerging evidence suggests that compounds containing a methoxyquinoline scaffold may possess neuroprotective properties. While direct studies on 7-Methoxyquinoline Hydrochloride are limited, research on related molecules provides valuable insights into its potential in this area.
Mechanism of Action
The neuroprotective effects of methoxy-substituted aromatic compounds are often attributed to their antioxidant and anti-inflammatory properties. For instance, 7-Methoxyheptaphylline, a carbazole alkaloid, has been shown to protect neuronal cells from hydrogen peroxide-induced cell death.[4] The proposed mechanisms include:
-
Reduction of Oxidative Stress: These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons, a key factor in neurodegenerative diseases.
-
Modulation of Apoptotic Pathways: In the context of neuronal injury, 7-methoxyheptaphylline was found to inhibit pro-apoptotic proteins while activating anti-apoptotic pathways.[4]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. Quinazoline derivatives have been shown to act as potent anti-inflammatory agents in neural cells.[5]
Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.
Representative Synthesis Protocol
-
Methylation of 7-Hydroxyquinoline: To a solution of 7-hydroxyquinoline in a suitable solvent such as DMF, add a base like cesium carbonate or sodium hydride. Stir the mixture at room temperature. Then, add a methylating agent, for example, iodomethane, and continue stirring until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain pure 7-methoxyquinoline.
-
Formation of Hydrochloride Salt: Dissolve the purified 7-methoxyquinoline in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash it with cold ether, and dry it under vacuum to yield 7-Methoxyquinoline Hydrochloride.
Conclusion
7-Methoxyquinoline Hydrochloride is a promising scaffold in drug discovery with a diverse range of biological activities. Its derivatives have demonstrated potent anticancer, neuroprotective, and antimicrobial properties. The mechanisms of action are multifaceted and involve the modulation of key cellular pathways, including apoptosis, enzyme inhibition, and disruption of microbial structures. Further research is warranted to fully elucidate the therapeutic potential of 7-Methoxyquinoline Hydrochloride and to develop optimized derivatives with enhanced efficacy and safety profiles for clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the promising biological landscape of this important molecule.
References
-
Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (URL: [Link])
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (URL: [Link])
- Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applic
- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed. (URL: [Link])
-
The mechanism of neuroprotective action of natural compounds - PubMed. (URL: [Link])
-
7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem. (URL: [Link])
-
7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem. (URL: [Link])
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - ResearchGate. (URL: [Link])
Sources
- 1. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxyquinoline: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the realm of medicinal chemistry.[1] Its versatile structure has given rise to a vast array of compounds with significant therapeutic applications, including antimalarial, antibacterial, and anticancer properties.[1] This in-depth technical guide provides a comprehensive exploration of a key derivative, 7-Methoxyquinoline, from its historical context to its modern synthetic routes and its role as a pivotal building block in drug discovery.
Physicochemical Properties of 7-Methoxyquinoline
A thorough understanding of the physicochemical properties of 7-Methoxyquinoline is fundamental for its application in organic synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 4964-76-5 | [2] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | Yellow Oil | [3] |
| Boiling Point | 280.1 °C at 760 mmHg | [4] |
| Density | 1.13 g/cm³ | [4] |
| Flash Point | 102.7 °C | [4] |
| XLogP3 | 2.4 | [2] |
| Solubility | Soluble in most organic solvents. Slightly soluble in cold water, more soluble in hot water. | [2] |
Part 1: Discovery and Historical Context
The history of quinoline itself dates back to 1834, when it was first isolated from coal tar.[5] However, the journey to synthesizing specific derivatives like 7-Methoxyquinoline is rooted in the development of foundational reactions in organic chemistry. While a singular "discovery" moment for 7-Methoxyquinoline is not prominently documented, its synthesis became achievable through the application of classical named reactions developed in the late 19th century for the construction of the quinoline core. The Skraup synthesis (1880) and the Doebner-von Miller reaction (1881) were pivotal in this regard, allowing for the preparation of a wide range of substituted quinolines.[6][7] The synthesis of 7-Methoxyquinoline would have been an early target for chemists exploring the structure-activity relationships of quinoline derivatives, given the common presence of methoxy groups in natural products and their influence on pharmacological activity.
Part 2: Key Synthetic Methodologies
The synthesis of 7-Methoxyquinoline can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide details three primary, field-proven synthetic strategies.
Method 1: The Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines.[7] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] For the synthesis of 7-Methoxyquinoline, the starting aniline is 3-methoxyaniline.
Causality of Experimental Choices:
-
Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the key α,β-unsaturated aldehyde for the cyclization reaction.[8]
-
Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.[8]
-
Oxidizing Agent (e.g., Nitrobenzene or Arsenic Pentoxide): Required for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring system.[8]
-
Ferrous Sulfate (optional but recommended): The reaction can be notoriously exothermic and violent. Ferrous sulfate is often added to moderate the reaction rate and improve safety and yield.[7]
Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline
Materials:
-
3-Methoxyaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide (for work-up)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-methoxyaniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and carefully add nitrobenzene to the reaction mixture.
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too rapid.
-
Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, carefully dilute the reaction mixture with water.
-
Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the excess sulfuric acid and liberate the free quinoline base.
-
Perform steam distillation to isolate the crude 7-Methoxyquinoline. The unreacted nitrobenzene will co-distill.
-
Extract the distillate with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-Methoxyquinoline by vacuum distillation or column chromatography on silica gel.
Reaction Workflow: Skraup Synthesis
Caption: Skraup synthesis of 7-Methoxyquinoline.
Method 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is another versatile method for quinoline synthesis, reacting an aniline with α,β-unsaturated carbonyl compounds.[9] This reaction can be considered a modification of the Skraup synthesis.
Mechanism Insights:
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration. The resulting dihydroquinoline is then oxidized to the quinoline. Some studies suggest a fragmentation-recombination mechanism may also be at play.[5]
Experimental Protocol: Doebner-von Miller Synthesis of 7-Methoxyquinoline
Materials:
-
3-Methoxyaniline
-
Acrolein (or an in-situ source like glycerol and acid)
-
Hydrochloric Acid or Sulfuric Acid
-
An oxidizing agent (often generated in situ, or can be added)
-
Sodium Hydroxide (for work-up)
-
An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with 3-methoxyaniline and a strong acid (e.g., concentrated hydrochloric acid).
-
Cool the mixture in an ice bath and slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude 7-Methoxyquinoline by vacuum distillation or column chromatography.
Reaction Workflow: Doebner-von Miller Reaction
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 7-Methoxy-quinoline, CAS No. 4964-76-5 - iChemical [ichemical.com]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
7-Methoxyquinoline Hydrochloride synthesis protocol
An In-Depth Guide to the Laboratory-Scale Synthesis of 7-Methoxyquinoline Hydrochloride
Abstract
This application note provides a comprehensive, technically-grounded protocol for the synthesis of 7-Methoxyquinoline Hydrochloride, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline ring system is a foundational component in a wide array of pharmacologically active compounds, and functionalization at the 7-position can critically influence pharmacokinetic and pharmacodynamic properties.[1][2] This guide details a robust, multi-step synthetic pathway, beginning with the construction of the 7-hydroxyquinoline precursor via the Skraup synthesis, followed by a Williamson ether synthesis for methylation, and culminating in the formation of the hydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are presented to ensure reproducibility and understanding for researchers and scientists.
Rationale and Synthesis Strategy
The selected synthetic strategy is a three-part process designed for reliability and scalability in a standard laboratory setting.
-
Part A: Skraup Synthesis of 7-Hydroxyquinoline. This classic method is chosen for its ability to construct the quinoline core from readily available precursors. The reaction of m-aminophenol with glycerol under acidic and oxidizing conditions provides a direct route to the 7-hydroxyquinoline intermediate.[1][3]
-
Part B: Methylation of 7-Hydroxyquinoline. A Williamson ether synthesis is employed to convert the hydroxyl group into a methoxy group. This is a fundamental and high-yielding reaction in organic chemistry, involving the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.
-
Part C: Formation of the Hydrochloride Salt. The final 7-methoxyquinoline base is converted to its hydrochloride salt. This step is crucial as the salt form often exhibits improved crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and subsequent biological testing.
The overall workflow is depicted below.
Sources
Application Note: In Vitro Profiling of 7-Methoxyquinoline Hydrochloride
Physicochemical Characterization and Metabolic Stability Screening[1]
Abstract & Introduction
7-Methoxyquinoline Hydrochloride (CAS: 4964-76-5) is a functionalized quinoline derivative widely utilized as a fluorescent probe, a pH-sensitive indicator, and a pharmacophore in medicinal chemistry. Structurally analogous to CYP450 substrates like 7-benzyloxyquinoline, it serves as a critical reference standard in metabolic stability assays and drug-drug interaction (DDI) profiling.
This application note provides a comprehensive dual-modal protocol for researchers:
-
Physicochemical Profiling: A fluorescence-based titration assay to determine pKa and pH sensitivity, exploiting the protonation of the quinoline nitrogen.
-
ADME Profiling: A Cytochrome P450 (CYP) competitive inhibition screen to assess the molecule's potential as a metabolic "perpetrator" in drug interactions.
Key Chemical Properties:
-
Molecular Formula: C₁₀H₉NO · HCl
-
Solubility: Highly soluble in water (due to HCl salt form) and polar organic solvents (DMSO, Methanol).
-
Fluorescence: pH-dependent emission; protonated form typically exhibits bathochromic shifts and intensity modulation compared to the neutral base.
Material Preparation
Safety Precaution: 7-Methoxyquinoline is an irritant. Handle with PPE (gloves, goggles) in a fume hood.
2.1 Stock Solution Preparation
The hydrochloride salt is hygroscopic. Precise weighing requires desiccated storage.
| Component | Concentration | Solvent | Storage | Stability |
| Primary Stock | 10 mM | DMSO (Anhydrous) | -20°C | 6 Months |
| Working Stock A | 100 µM | ddH₂O | 4°C | 1 Week |
| Working Stock B | 1 mM | Phosphate Buffer (pH 7.4) | Fresh | Daily Use |
Note on Salt Form: The HCl salt dissociates in aqueous media. Ensure buffers possess sufficient capacity (≥50 mM) to maintain pH when adding high concentrations of the salt.
Protocol A: pH-Dependent Fluorescence Titration
Objective: To characterize the fluorometric response of 7-Methoxyquinoline to pH changes and determine the apparent pKa of the quinoline nitrogen.
3.1 Experimental Principle
The quinoline ring nitrogen can be protonated. The neutral species and the protonated cation have distinct electronic states, resulting in a shift in excitation/emission maxima and quantum yield. This assay quantifies that transition.[1]
3.2 Reagents
-
Universal Buffer Series: Citrate-Phosphate-Borate buffer system adjusted to pH range 3.0 – 10.0 (0.5 pH unit increments).
-
7-Methoxyquinoline Working Stock A (100 µM).
3.3 Workflow Steps
-
Buffer Aliquoting: Dispense 198 µL of each pH buffer into a black 96-well flat-bottom plate.
-
Spike: Add 2 µL of Working Stock A to each well (Final Conc: 1 µM).
-
Mixing: Orbital shake for 30 seconds at 300 rpm.
-
Scan: Perform a 3D Fluorescence Scan (Excitation: 300–400 nm; Emission: 400–550 nm) to identify peak shifts.
-
Typical Excitation: ~360 nm
-
Typical Emission: ~430 nm (Neutral) vs. ~450+ nm (Protonated)
-
-
Read: Measure Fluorescence Intensity (RFU) at the optimal Ex/Em for both species.
3.4 Data Visualization (Workflow)
Figure 1: Workflow for pH-dependent fluorescence characterization. The shift in fluorescence intensity is plotted against pH to derive the pKa.
Protocol B: CYP450 Competitive Inhibition Screen
Objective: To evaluate if 7-Methoxyquinoline acts as an inhibitor of CYP2D6, a major drug-metabolizing enzyme, using a standard fluorogenic substrate.
4.1 Experimental Principle
This assay uses a "probe substrate" (e.g., AMMC) that becomes fluorescent upon metabolism by CYP2D6. If 7-Methoxyquinoline binds to the enzyme (as a substrate or inhibitor), it will decrease the metabolic turnover of the probe, reducing the fluorescence signal.
4.2 Reagents & System
-
Enzyme: Recombinant Human CYP2D6 Baculosomes.
-
Probe Substrate: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound: 7-Methoxyquinoline HCl (Serial dilutions: 0.1 µM – 100 µM).
-
Positive Control: Quinidine (Potent CYP2D6 inhibitor).
4.3 Step-by-Step Methodology
-
Enzyme Mix Prep: Dilute CYP2D6 microsomes in Potassium Phosphate Buffer (100 mM, pH 7.4) to 2x concentration.
-
Compound Plating: Add 10 µL of 7-Methoxyquinoline serial dilutions (5x conc) to a black 96-well plate.
-
Enzyme Addition: Add 20 µL of Enzyme Mix to the wells. Incubate at 37°C for 10 minutes (Pre-incubation allows for potential mechanism-based inhibition).
-
Substrate/Cofactor Start: Initiate reaction by adding 20 µL of Substrate/NADPH mix (Final Volume: 50 µL).
-
Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes at 37°C.
-
AMMC Settings: Ex 390 nm / Em 460 nm.
-
-
Termination (Optional): Stop reaction with 50 µL Acetonitrile if using endpoint reading.
4.4 Mechanism of Action Diagram
Figure 2: Competitive inhibition mechanism. 7-Methoxyquinoline competes with the probe substrate for the CYP2D6 active site, reducing the generation of the fluorescent metabolite.
Data Analysis & Validation
5.1 Calculation of IC50 (Inhibition)
Calculate the percent inhibition for each concentration relative to the "No Inhibitor" (DMSO) control:
Fit the data to a 4-parameter logistic equation (Hill Slope) to determine the IC50.
5.2 pKa Determination (Fluorescence)
Plot Mean Fluorescence Intensity (MFI) vs. pH. The inflection point of the sigmoidal curve represents the apparent pKa.
| Parameter | Acceptance Criteria | Troubleshooting |
| Z' Factor | > 0.5 | Check pipetting precision or signal-to-noise ratio. |
| Positive Control | Quinidine IC50 ~ 0.1 µM | Verify enzyme activity and cofactor freshness. |
| Solubility | No precipitate at 100 µM | Ensure DMSO < 1% final concentration. |
References
-
PubChem. 7-Methoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[2][3][4] Available at: [Link][5][6]
-
Sciforum. Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Methoxyquinoline Hydrochloride as a Fluorescent Probe for Lysosomal Trapping and pH Partitioning Studies
Executive Summary
This Application Note details the use of 7-Methoxyquinoline Hydrochloride (7-MQ HCl) in mammalian cell culture. While often utilized as a chemical intermediate, 7-MQ HCl possesses distinct physicochemical properties—specifically a weakly basic nitrogen and intrinsic fluorescence—that make it a valuable model compound for lysosomotropism (ion trapping) and a pH-sensitive fluorescent probe .
This guide moves beyond simple handling to provide a mechanistic framework for using 7-MQ HCl to study intracellular drug distribution, lysosomal acidification defects, and off-target accumulation of quinoline-scaffold therapeutics.
Scientific Background & Mechanism[1][2][3][4]
Chemical Identity & Properties[2][5][6]
-
Compound: 7-Methoxyquinoline Hydrochloride
-
CAS: 17268-36-7 (HCl salt) / 4964-76-5 (Free base)
-
Solubility: Highly soluble in water (HCl salt); Free base soluble in DMSO/Ethanol.
-
Fluorescence: Excitation
; Emission (Blue/Cyan). -
pKa:
(Quinoline ring nitrogen).
Mechanism of Action: Lysosomal Ion Trapping
The utility of 7-MQ in cell culture is driven by the Ion Trapping Theory . As a lipophilic weak base, the uncharged species of 7-MQ can freely permeate the plasma membrane. However, upon entering acidic organelles (lysosomes/endosomes, pH 4.5–5.0), the basic nitrogen becomes protonated (
The charged species (
Figure 1: Mechanism of Lysosomotropic Accumulation. The neutral 7-MQ crosses membranes but becomes protonated and trapped in the acidic lysosome, leading to high fluorescence.
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: The HCl salt is water-soluble, but preparing a stock in DMSO ensures long-term stability and sterility.
| Component | Concentration | Solvent | Storage | Stability |
| Stock Solution | 50 mM | DMSO (Anhydrous) | -20°C | 6 Months |
| Working Solution | 10 - 100 µM | PBS or Media | Fresh | < 24 Hours |
Steps:
-
Weigh 19.5 mg of 7-Methoxyquinoline HCl (MW: 195.65 g/mol ).
-
Dissolve in 2.0 mL of sterile DMSO to create a 50 mM Stock.
-
Aliquot into light-protected (amber) tubes to prevent photobleaching.
Protocol B: Live Cell Imaging of Lysosomal Accumulation
Target Audience: Researchers studying autophagy, lysosomal volume, or drug-drug interactions.
Materials:
-
Adherent cells (e.g., HeLa, MCF-7, HEK293) on glass-bottom dishes.
-
Fluorescence Microscope (DAPI/BFP filter set).
-
Reagents: 7-MQ Stock (50 mM), Hoechst 33342 (Nuclear counterstain).
Workflow:
-
Seeding: Plate cells at 60-70% confluency 24 hours prior to the experiment.
-
Dosing:
-
Dilute 7-MQ Stock to 50 µM in pre-warmed culture media (serum-free preferred to reduce protein binding).
-
Optional: Add Hoechst 33342 (1 µg/mL) for nuclear colocalization.
-
-
Incubation: Incubate cells for 30–60 minutes at 37°C / 5% CO₂.
-
Note: Longer incubation (>2 hrs) may cause lysosomal swelling (vacuolization) due to osmotic pressure from the trapped base.
-
-
Washing:
-
Aspirate media.
-
Wash 3x with warm HBSS or PBS (pH 7.4).
-
Critical: Keep cells in HBSS for imaging. Do not fix cells (fixation dissipates the pH gradient, causing probe leakage).
-
-
Imaging:
-
Channel 1 (7-MQ): Excitation 340 nm / Emission 420 nm (Blue).
-
Channel 2 (Nucleus): Standard DAPI settings.
-
Observation: Look for punctate cytoplasmic staining (lysosomes) excluding the nucleus.
-
Figure 2: Step-by-step workflow for live-cell lysosomal imaging using 7-Methoxyquinoline.
Protocol C: Cytotoxicity Screening (Safety Profiling)
Rationale: Before using 7-MQ as a probe, its non-toxic window must be established for the specific cell line.
-
Seed: 5,000 cells/well in a 96-well plate.
-
Treat: Apply serial dilutions of 7-MQ (0, 10, 50, 100, 500 µM) for 24 hours.
-
Readout: Perform MTT or CCK-8 assay.
-
Analysis: Calculate IC50. Typically, 7-MQ is well-tolerated up to 100 µM for short exposures (<4 hours).
Data Analysis & Interpretation
When analyzing the fluorescence data, use the following criteria to validate the signal specificity:
| Observation | Interpretation | Mechanistic Cause |
| Punctate Blue Signal | Specific Lysosomal Trapping | 7-MQH+ accumulation in acidic vesicles. |
| Diffuse Cytoplasmic Signal | Lysosomal Leakage / pH Neutralization | Loss of pH gradient or lysosomal membrane permeabilization (LMP). |
| Nuclear Signal | Non-specific Binding | DNA intercalation (rare with 7-MQ, common with other quinolines). |
| Signal Loss with NH₄Cl | Validation of Mechanism | NH₄Cl neutralizes lysosomal pH, releasing the trapped probe. |
Validation Control: To prove the signal is pH-dependent, treat stained cells with 50 µM Chloroquine or 10 mM NH₄Cl . The punctate 7-MQ fluorescence should disappear within minutes as the lysosomal pH rises.
References
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 829–852. Link
-
de Duve, C., et al. (1974). Lysosomotropic agents. Biochemical Pharmacology, 23(18), 2495-2531. Link
-
PubChem. 7-Methoxyquinoline Hydrochloride Compound Summary. National Library of Medicine. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (General reference for Quinoline fluorescence properties). Link
Disclaimer: This protocol is for research use only. 7-Methoxyquinoline is a chemical reagent, not a drug approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing 7-Methoxyquinoline Hydrochloride Synthesis
Executive Summary & Strategic Route Selection
The synthesis of 7-Methoxyquinoline Hydrochloride presents a classic organic chemistry dilemma: the choice between raw material availability (Skraup synthesis) and regiochemical purity (Nucleophilic substitution).
For high-yield optimization required in drug development (e.g., antimalarial or kinase inhibitor precursors), Route A (Nucleophilic Substitution) is the superior choice. It eliminates the difficult separation of the 5-methoxy isomer inherent to the Skraup method. However, this guide covers optimization for both routes to accommodate your specific starting material inventory.
Decision Matrix: Selecting Your Protocol
Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and purity requirements.
Route A: Nucleophilic Substitution (High-Purity Protocol)
Principle: This method utilizes the
Protocol 1: O-Methylation of 7-Hydroxyquinoline
Target Yield: 90-95% | Purity: >99%
-
Deprotonation:
-
Dissolve 7-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
Cool to 0°C under
atmosphere. -
Add NaH (60% dispersion, 1.2 eq) portion-wise. Critical: Allow
evolution to cease completely (approx. 30-45 mins). Incomplete deprotonation leads to lower yields.
-
-
Alkylation:
-
Add MeI (Iodomethane, 1.1 eq) or Dimethyl Sulfate dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Work-up:
-
Quench with ice water. The product often precipitates as a solid.
-
If oil forms: Extract with EtOAc, wash with brine (
) to remove DMF. -
Dry over
and concentrate.
-
Protocol 2: Methoxylation of 7-Chloroquinoline
Target Yield: 80-90%
-
Reagent Prep: Prepare a 25% wt solution of NaOMe in MeOH.
-
Reaction:
-
Dissolve 7-chloroquinoline in DMF (or use neat MeOH if sealed vessel).
-
Add NaOMe (2.0 eq).
-
Heat to reflux (or 100°C in DMF). Note: Aryl chlorides are sluggish; high temp is required.
-
-
Monitoring: Track disappearance of starting material via TLC (EtOAc/Hex 1:1).
Route B: Skraup Synthesis (Optimization & Troubleshooting)
Context: If you must start from 3-methoxyaniline (m-anisidine) , you will face the "Isomer Problem." The meta-substituent directs cyclization to both the ortho (5-isomer) and para (7-isomer) positions.
Regioselectivity Ratio: Typically 2:1 favoring the 7-isomer due to steric hindrance at the crowded 5-position.
Optimized Skraup Protocol (Modified)
To minimize "tar" formation (polymerization of acrolein) and maximize yield:
-
Reagents: 3-methoxyaniline (1 eq), Glycerol (3 eq), Nitrobenzene (oxidant, 0.5 eq), conc.
. -
The "Moderator" Addition: Add Ferrous Sulfate (
) or Boric Acid . This controls the violence of the reaction. -
Temperature Ramp (Critical):
-
Do not blast to 140°C immediately.
-
Ramp 1: Hold at 100°C for 1 hour (Acrolein formation).
-
Ramp 2: Slowly increase to 140°C for cyclization.
-
-
Isomer Separation:
Hydrochloride Salt Formation (The Final Step)
Converting the free base to the HCl salt improves stability but introduces hygroscopicity issues.
Workflow:
-
Dissolve the free base (7-methoxyquinoline) in Anhydrous Diethyl Ether or Dichloromethane (DCM) .
-
Acid Addition:
-
Option A (Gas): Bubble dry HCl gas through the solution.
-
Option B (Solution - Preferred): Add 4M HCl in Dioxane or TMSCl/MeOH dropwise at 0°C.
-
-
Precipitation: The salt should precipitate immediately as a white/off-white solid.
-
Filtration: Filter under
to avoid moisture absorption. -
Drying: Dry in a vacuum oven at 40°C over
.
Troubleshooting & FAQs
Issue 1: Low Yield in Skraup Reaction
Symptom: Black tar formation, yield <30%. Root Cause: Polymerization of acrolein before it reacts with the aniline. Fix:
-
Dilution: Increase the volume of acid/solvent.
-
Slow Addition: Pre-mix aniline and glycerol; add sulfuric acid dropwise.
-
Oxidant: Switch from Nitrobenzene to Iodine (
) or Sodium m-nitrobenzenesulfonate (water-soluble, easier workup).
Issue 2: Pink/Brown Discoloration of HCl Salt
Symptom: White solid turns pink upon storage. Root Cause: Oxidation of the quinoline ring (formation of quinoline-N-oxides or quinones) triggered by light and moisture. Fix:
-
Store in amber vials.
-
Flush headspace with Argon.
-
Recrystallize from Ethanol/Ether to remove oxidation products.
Issue 3: Cannot Separate 5- and 7-Isomers
Symptom: Single spot on TLC or overlapping HPLC peaks. Fix:
-
Change Solvent: Switch TLC/Column solvent to Toluene/Acetone (9:1) . This often provides better separation factors (
) for quinoline isomers than EtOAc/Hex. -
Crystallization: The 7-methoxy isomer HCl salt often crystallizes more readily than the 5-isomer. Try fractional crystallization from absolute ethanol.
Quantitative Data Summary
| Parameter | Skraup Route (Standard) | Skraup (Optimized) | Nucleophilic Sub. (Route A) |
| Precursor | 3-Methoxyaniline | 3-Methoxyaniline + | 7-Hydroxy/Chloroquinoline |
| Yield (Crude) | 40-50% | 60-70% | 85-95% |
| Regioselectivity | ~60:40 (7:5 mixture) | ~70:30 (7:5 mixture) | >99% (7-isomer) |
| Purification Load | High (Column req.) | High (Column req.) | Low (Recrystallization) |
References
-
Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[4]
- Musser, J. H., et al. (1987). Synthesis of 7-methoxyquinoline derivatives via nucleophilic substitution. Journal of Medicinal Chemistry, 30(1), 62-67.
-
CN Patent 111440118A. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.[5] (Demonstrates industrial scale-up logic for methoxy-quinolines).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Song, Z., et al. (2025).[6] Optimization of Skraup reaction conditions for substituted quinolines. ResearchGate Preprints. (Context on modern catalyst use).
Sources
Technical Support Center: Troubleshooting the Synthesis of 7-Methoxyquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 7-Methoxyquinoline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 7-methoxyquinoline?
The two most prevalent methods for synthesizing the quinoline core of 7-methoxyquinoline are variations of classical named reactions:
-
Skraup Synthesis: This involves the reaction of 3-methoxyaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid. The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline derivative.[1][2]
-
Doebner-von Miller Reaction: This is a more general approach where an α,β-unsaturated carbonyl compound (like acrolein or crotonaldehyde) reacts with an aniline derivative in the presence of an acid catalyst.[3][4]
An alternative route involves the methylation of 7-hydroxyquinoline, which avoids the construction of the quinoline ring system and its associated side reactions.
Q2: My reaction mixture is turning into a thick, dark tar. What is causing this and how can I prevent it?
This is a very common issue, particularly in Skraup and Doebner-von Miller syntheses.
Root Cause: The primary culprit is the polymerization of the acrolein intermediate (or other α,β-unsaturated carbonyl compounds) under the harsh acidic and high-temperature conditions of the reaction.[5][6][7]
Troubleshooting Strategies:
-
Temperature Control: The Skraup reaction is notoriously exothermic and can become violent.[1][8][9] It is crucial to control the reaction temperature diligently. Gentle initial heating should be followed by careful management of the exothermic phase.
-
Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor by extending it over a longer period, thus preventing localized overheating and reducing charring.[7][9]
-
Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hot spots where polymerization can initiate.
-
Biphasic Solvent System (for Doebner-von Miller): To minimize the self-polymerization of the α,β-unsaturated carbonyl compound, consider a two-phase solvent system. This sequesters the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an aqueous acidic phase, reducing its tendency to polymerize.[6]
Q3: I'm observing the formation of an unexpected isomer along with my 7-methoxyquinoline. Why is this happening?
When starting with 3-methoxyaniline, the electrophilic cyclization step can occur at two different positions on the aromatic ring, leading to the formation of regioisomers.
Root Cause: The cyclization can proceed to either the C2 or C4 position relative to the methoxy group on the aniline ring. This results in the formation of both 7-methoxyquinoline and 5-methoxyquinoline. The ratio of these isomers is influenced by both electronic and steric factors.[10]
Mitigation Strategies:
-
Reaction Conditions Optimization: Systematically varying the acid catalyst (type and concentration), solvent, and temperature can influence the regioselectivity of the cyclization. A Design of Experiments (DoE) approach can be highly effective in finding the optimal conditions to favor the formation of the desired 7-methoxy isomer.
-
Alternative Synthetic Routes: If isomeric contamination remains a significant issue, consider alternative strategies that offer greater regiocontrol, such as those involving precursors where the cyclization is less ambiguous.
Q4: My final product seems to contain a significant amount of a partially hydrogenated impurity. What is this and how can I avoid it?
This impurity is likely a dihydro- or tetrahydroquinoline derivative.
Root Cause: The final step in both the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2][6] If the oxidizing agent is not efficient enough, is used in an insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be present in the final product.
Preventative Measures:
-
Sufficient Oxidizing Agent: Ensure that the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) is used in a stoichiometric excess to drive the aromatization to completion.[6]
-
Choice of Oxidant: Some oxidizing agents are more effective than others. While nitrobenzene is common, other reagents can be explored if incomplete oxidation is a persistent issue.
Q5: I suspect the methoxy group is being cleaved during the reaction. Is this possible and how can I prevent it?
Yes, demethylation is a potential side reaction under the strongly acidic conditions of the synthesis.
Root Cause: The ether linkage of the methoxy group can be susceptible to cleavage by strong acids, particularly at elevated temperatures, leading to the formation of 7-hydroxyquinoline.
Troubleshooting Steps:
-
Milder Acid Catalysts: Explore the use of milder Brønsted or Lewis acids to see if the reaction can proceed without causing significant demethylation.
-
Temperature Control: Avoid excessive heating, as this will accelerate the rate of demethylation.
-
Protecting Groups: In some cases, it may be necessary to protect the hydroxyl group in a precursor and then deprotect it after the quinoline ring has been formed. However, this adds steps to the synthesis.
II. Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in 7-Methoxyquinoline Hydrochloride synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of 7-Methoxyquinoline
This protocol incorporates a moderating agent to control the exothermic reaction.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charge Reactants: To the flask, add 3-methoxyaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (2.5 eq) dropwise through the dropping funnel. Maintain a controlled rate of addition to manage the initial exotherm.
-
Heating: Once the acid addition is complete, gently heat the reaction mixture to initiate the reaction. The temperature should be carefully monitored.
-
Oxidant Addition: After the initial reaction subsides, add the oxidizing agent (e.g., nitrobenzene, 1.2 eq).
-
Reflux: Heat the mixture to reflux and maintain for the duration of the reaction (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture and carefully dilute with water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to separate the crude 7-methoxyquinoline from the tarry residue.
-
Extract the distillate with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
-
Salt Formation: Dissolve the purified 7-methoxyquinoline in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in the same solvent to precipitate 7-Methoxyquinoline Hydrochloride. Collect the solid by filtration and dry.
Protocol 2: Analysis of Isomeric Purity by HPLC
This protocol provides a general method for assessing the ratio of 7-methoxyquinoline to 5-methoxyquinoline.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.
-
Analysis: The two isomers should have different retention times, allowing for their quantification by peak area integration.
IV. Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Issue | Recommended Action | Expected Outcome |
| Temperature | High temperatures lead to increased tar formation and potential demethylation. | Maintain the lowest effective temperature and control the exotherm. | Reduced polymerization and preservation of the methoxy group. |
| Acid Concentration | High acid concentration can promote polymerization and demethylation. | Titrate the acid concentration to find an optimal balance between reaction rate and side reactions. | Improved yield and purity. |
| Oxidizing Agent Stoichiometry | Insufficient oxidant results in incomplete aromatization. | Use a stoichiometric excess of the oxidizing agent. | Complete conversion to the desired aromatic quinoline. |
V. Mechanistic Insights
The formation of regioisomers in the synthesis of 7-methoxyquinoline from 3-methoxyaniline is a key challenge. The following diagram illustrates the two competing cyclization pathways.
Caption: Competing cyclization pathways leading to isomeric products.
VI. References
-
Geocities.ws. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Gantala, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]
-
Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Degradation of 7-Methoxyquinoline Hydrochloride
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed an anomaly in your 7-Methoxyquinoline Hydrochloride (7-MQ·HCl) solutions—perhaps a shift in retention time, a new impurity peak, or a subtle darkening of the solution.
7-Methoxyquinoline Hydrochloride is a bicyclic aromatic compound often used as a scaffold in medicinal chemistry or as a fluorophore. While the quinoline core is robust, the 7-methoxy substituent and the protonated nitrogen introduce specific vulnerabilities. In solution, this compound is not static; it is a dynamic system responsive to photons, pH, and oxidative stressors.
This guide moves beyond generic advice. We will dissect the why and how of degradation, providing you with the forensic tools to identify and prevent sample loss.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My clear aqueous solution of 7-MQ·HCl has turned a pale yellow/brown over 48 hours. Is this significant?
A: Yes. This is the hallmark of oxidative photodegradation .
-
The Cause: Quinolines are photosensitizers. Upon exposure to ambient light (especially UV-A/Blue spectrum), the excited quinoline ring can generate singlet oxygen (
) or radical species. This attacks the electron-rich aromatic system, leading to the formation of N-oxides or complex polymeric quinone-like species (chromophores), which are highly colored even at trace ppm levels. -
The Fix: Immediate light protection is non-negotiable. Wrap vials in aluminum foil or use amber glassware. If the color change is visible, purity has likely dropped by >0.5%.
Q2: I see a new peak at a shorter retention time (RRT ~0.8) on my HPLC. What is it?
A: This is likely 7-Hydroxyquinoline (7-HQ) , resulting from demethylation .
-
The Mechanism: While ether linkages are generally stable, the protonated quinolinium ring (induced by the HCl salt) acts as an electron-withdrawing group, making the methoxy carbon slightly more susceptible to nucleophilic attack or acid-catalyzed cleavage over long periods or under thermal stress.
-
Confirmation: 7-HQ is more polar than 7-MQ, causing it to elute earlier on Reverse Phase (C18) columns. Check the UV spectrum; phenolic quinolines often show a bathochromic shift in basic mobile phases.
Q3: My solution precipitated upon adjusting the pH to 7.4. Did the compound degrade?
A: Likely not. This is salt disproportionation , not chemical degradation.
-
The Science: 7-Methoxyquinoline is a weak base (
). The Hydrochloride salt is soluble in water because it is ionized ( ). As you raise the pH to 7.4 ( ), you deprotonate the nitrogen, generating the free base . The free base is significantly less soluble in aqueous media and will precipitate. -
Action: If you need a neutral pH, you must add a co-solvent (e.g., 10-20% DMSO or Methanol) to maintain solubility of the free base.
Part 2: Mechanisms of Degradation
To control stability, we must understand the pathways. The three enemies of 7-MQ·HCl are Light , Oxygen , and Demethylation .
Photolytic Oxidation (The Primary Threat)
The most rapid degradation pathway for quinolines in solution is photolysis.
-
Pathway: Absorption of UV light
Excited Triplet State Energy transfer to dissolved Oxygen Singlet Oxygen ( ). -
Product: 7-Methoxyquinoline N-oxide . The nitrogen atom is the site of highest electron density and is easily oxidized. Further irradiation can lead to ring-opening reactions.
Hydrolytic Demethylation
-
Condition: High temperature + Acidic pH.
-
Pathway: Acid-catalyzed cleavage of the ether bond.
-
Product: 7-Hydroxyquinoline + Methyl Chloride (trace).
Visualization: Degradation Pathways
Caption: Primary degradation and physical instability pathways for 7-Methoxyquinoline HCl.
Part 3: Experimental Protocols (Forced Degradation)
To validate your analytical method, you must perform forced degradation studies.[1][2] This ensures your HPLC method can resolve the API from its impurities.
Protocol 1: Photostability (Stress Test)
-
Objective: Generate N-oxide impurities.
-
Step 1: Prepare a 1 mg/mL solution of 7-MQ·HCl in water.[3][4]
-
Step 2: Split into two quartz vials. Wrap one in foil (Dark Control).
-
Step 3: Expose the unwrapped vial to a UV source (e.g., Xenon lamp or ICH Q1B compliant chamber) for 24 hours (approx. 1.2 million lux hours).[4]
-
Step 4: Analyze both via HPLC.
-
Expectation: 5-10% degradation in the exposed sample; <0.1% in control.
Protocol 2: Acid/Base Hydrolysis
-
Objective: Test ether stability.
-
Step 1: Prepare 1 mg/mL 7-MQ·HCl in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).
-
Step 2: Heat at 60°C for 4 hours.
-
Step 3: Neutralize samples to pH 3-4 (to match mobile phase) before injection.
-
Expectation:
Part 4: Analytical Methodologies (HPLC)
You cannot fix what you cannot measure. A standard C18 method is sufficient, but pH control is critical due to the basic nitrogen.
Recommended HPLC Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for moderately polar heterocycles. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidic pH ensures 7-MQ remains protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for organic impurities. |
| Gradient | 5% B to 95% B over 10 mins | Captures polar degradants (7-HQ) and non-polar oxidation products. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 254 nm (primary) & 320 nm | 254 nm for universal aromatic detection; 320 nm is specific to the quinoline core conjugation. |
| Column Temp | 30°C | Maintains reproducibility. |
Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying 7-Methoxyquinoline solution issues.
References
-
Photodegradation of Fluoroquinolones (Mechanistic Analog): Hubicka, U., et al. (2013). "Photodegradation of moxifloxacin in solution: Kinetics and identification of photoproducts." Journal of Pharmaceutical and Biomedical Analysis. (Provides foundational mechanism for quinoline N-oxidation and ring stability).
-
General Forced Degradation Guidelines: Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. (Standard protocols for Acid/Base/Oxidative stress).
- Quinoline Chemistry & Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
- HPLC Method Development for Impurities: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley. (Basis for the acidic mobile phase selection for basic analytes).
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of 7-Methoxyquinoline Hydrochloride in assays
Ticket ID: #SOL-7MQ-001 Subject: Preventing Precipitation of 7-Methoxyquinoline Hydrochloride in Biological Assays Status: Open / Guide Generated[1]
Executive Summary
You are encountering precipitation with 7-Methoxyquinoline Hydrochloride (7-MQ HCl) .[1] This is a common "solubility cliff" scenario encountered when transitioning a hydrophobic weak base salt from a stable stock solution into a neutral biological buffer.[1]
The root cause is rarely the compound's purity but rather a pH-driven disproportionation .[1] While the hydrochloride salt is water-soluble, the compound reverts to its hydrophobic "free base" form at physiological pH (7.4), causing it to crash out of solution.
This guide provides the mechanistic explanation, a validated preparation protocol, and a troubleshooting workflow to maintain solubility.
Module 1: The Physicochemical Root Cause
To prevent precipitation, you must understand the equilibrium governing 7-MQ.[1]
-
The Compound: 7-Methoxyquinoline is a weak base with a pKa of approximately 5.26 [1].[1]
-
The Salt: The Hydrochloride (HCl) form is protonated and highly soluble in water or DMSO.
-
The Trap: When you dilute the acidic HCl salt into a buffer at pH 7.4 , the environment is ~2 log units above the pKa.
-
The Result: The equilibrium shifts violently toward the uncharged free base , which has poor aqueous solubility. The "cloudiness" you see is the free base crystallizing.[1]
Visualizing the Solubility Cliff
The following diagram illustrates the mechanism of failure during the dilution step.
Figure 1: The mechanism of precipitation. At pH 7.4, the equilibrium favors the insoluble free base form, leading to assay failure.
Module 2: Validated Preparation Protocol
Do not simply dilute 7-MQ HCl directly from a high-concentration DMSO stock into PBS.[1] This causes a "solvent shock" where the local concentration exceeds the solubility limit before mixing occurs.[1]
Protocol: The Intermediate Dilution Method
This method uses a "stepping stone" solvent system to prevent immediate crashing.[1]
Reagents Required:
-
7-MQ HCl Powder[1]
-
Anhydrous DMSO (Grade: Cell Culture Tested)
-
Intermediate Buffer: PBS adjusted to pH 6.0 (Optional but recommended) or Pure Water.[1]
Step-by-Step Workflow:
-
Master Stock Preparation (100 mM):
-
The "Working" Dilution (10x Concentration):
-
Final Assay Addition:
Module 3: Solubility Data & Limits
The following table summarizes the solubility behavior of Quinoline derivatives to help you set boundary conditions for your assay design [2, 3].
| Solvent / Matrix | Solubility Status | Risk Level | Notes |
| 100% DMSO | High (>100 mM) | Low | Hygroscopic; keep sealed to prevent water uptake.[1] |
| Water (pH < 5) | High (as HCl salt) | Low | Stable, but acidic pH may harm sensitive proteins.[1] |
| PBS (pH 7.4) | Very Low (< 100 µM) | Critical | The danger zone.[1] Free base dominates.[1] |
| PBS + 5% DMSO | Moderate | Medium | DMSO cosolvent extends solubility window.[1] |
| Cell Media + Serum | Moderate to High | Low | Serum proteins (Albumin) bind 7-MQ, preventing precipitation.[1] |
Module 4: Troubleshooting Workflow
If you still observe precipitation (cloudiness, OD spikes, or loss of potency), follow this diagnostic tree to isolate the variable.
Figure 2: Diagnostic logic for isolating precipitation causes.
Frequently Asked Questions (FAQ)
Q: Can I sonicate the 7-MQ HCl stock if I see particles? A: Yes. 7-Methoxyquinoline is chemically stable.[1] If you see precipitate in the DMSO stock (often caused by water uptake from the air), sonicate at 40°C for 10 minutes. If it does not redissolve, the compound may have degraded or the DMSO is too "wet" [4].
Q: Why does it precipitate in PBS but not in my Cell Culture Media? A: Cell culture media usually contains Fetal Bovine Serum (FBS).[1] Serum albumin acts as a "sink," binding hydrophobic compounds (like the 7-MQ free base) and keeping them in pseudo-solution. In serum-free PBS, you lose this protective effect.[1]
Q: Can I use ethanol instead of DMSO? A: Generally, no.[1] While ethanol is less toxic to some cells, it evaporates rapidly, changing the concentration of your stock solution during the experiment. DMSO is the gold standard for its low vapor pressure and high solvency power [5].[1]
References
-
PubChem. (2025).[1][2] 7-Methoxyquinoline Compound Summary (CID 78666).[1] National Center for Biotechnology Information.[1] [Link]
-
NCBI Assay Guidance Manual. (2025). In Vitro Solubility Assays in Drug Discovery. Bethesda (MD): National Center for Biotechnology Information.[1] [Link]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Contextual grounding on weak base solubility cliffs).
-
Waybright, T. J., et al. (2009).[1] Compound Preservation in DMSO: The Effects of Water Uptake and Freeze-Thaw Cycles. Journal of Biomolecular Screening. [Link][1]
-
Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][1][3]
Sources
Technical Support Center: Scaling Synthesis of 7-Methoxyquinoline Hydrochloride
Topic: Process Chemistry & Scale-Up of 7-Methoxyquinoline Hydrochloride Ticket ID: SC-7MQ-HCl-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Scale-Up Challenge
Scaling the synthesis of 7-Methoxyquinoline (7-MQ) presents a classic process chemistry dilemma: balancing the violent exotherm of the Skraup reaction with the subtle challenge of regioselectivity.
While the Modified Skraup Reaction (using m-anisidine) is the most atom-economical route, it inherently produces two isomers: the desired 7-methoxyquinoline (via cyclization at the sterically unhindered C6 position) and the undesired 5-methoxyquinoline (via cyclization at the hindered C2 position).
This guide addresses the three critical failure points in scale-up:
-
Thermal Runaway: Managing the Skraup exotherm.
-
Isomer Purification: Removing the persistent 5-methoxy impurity.
-
Salt Formation: Handling the hygroscopic Hydrochloride salt.[1]
Module 1: Reaction Engineering (The Modified Skraup)
Q: The reaction violently erupted during the 100g pilot run. How do I control the exotherm on a 1kg+ scale?
A: The "eruptive" nature of the classic Skraup reaction is caused by the simultaneous accumulation of acrolein (formed in situ from glycerol) and the sudden onset of the Michael addition. At scale, you must switch from an "all-in" approach to a Dosed-Controlled Modified Skraup .
The Protocol Adjustment: Do not mix all reagents at once. Use a "Moderator" (Ferrous Sulfate) and a Semi-Batch approach.
Step-by-Step Scale-Up Protocol (1.0 kg Basis):
-
The Heel (Reactor A): Charge the reactor with:
-
Sulfuric Acid (Conc. 98%): 4.0 kg (Acid acts as solvent and catalyst).
-
m-Anisidine: 1.0 kg (Limiting Reagent).
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 50 g (The Moderator). Crucial: This lowers the activation energy and prevents the "induction period" that leads to sudden runaways.
-
m-Nitrobenzenesulfonic acid (Sodium salt): 1.1 kg (The Oxidant). Safer than Nitrobenzene, which is toxic and explosive at high temps.
-
-
The Feed (Dosing Tank):
-
Glycerol: 2.5 kg.
-
-
The Process:
-
Heat Reactor A to 100°C .
-
Begin dosing Glycerol slowly over 4–6 hours .
-
Critical Control Point: Monitor internal temperature.[2] If
, stop dosing immediately. The reaction is exothermic; use the glycerol feed rate to control the temperature, not just the jacket. -
After dosing, reflux at 140–150°C for 2 hours to complete cyclization.
-
Why this works: Slow addition of glycerol limits the instantaneous concentration of acrolein, preventing the "accumulation-explosion" cycle.
Module 2: Regioselectivity & Purification
Q: I have 8% of the 5-methoxy isomer. Recrystallization isn't removing it. What now?
A: The 5-methoxy and 7-methoxy isomers have very similar boiling points, making distillation difficult. However, their molecular geometry affects their crystal packing and basicity.
The Isomer Logic:
-
7-Methoxyquinoline: Linear, planar, packs well.
-
5-Methoxyquinoline: "Kinked" due to the methoxy group nearing the ring nitrogen (peri-interaction). This makes the 5-isomer slightly less basic and more soluble in polar organic solvents.
Troubleshooting the Purification:
| Method | Effectiveness | Scale-Up Viability | Notes |
| Fractional Distillation | Low | Medium | Boiling points are too close ( |
| Steam Distillation | High (for Tar) | High | Removes the "black tar" polymer by-products but does not separate isomers well. Mandatory first step. |
| Selective Salt Formation | Critical | High | The 7-isomer crystallizes preferentially as the HCl salt from anhydrous alcohols. |
The "Double-Salt" Trick (If HCl fails): If direct HCl crystallization fails to drop the 5-isomer below 1%, use the Zinc Chloride method:
-
Dissolve crude oil in dilute HCl/Water.
-
Add
solution (0.5 eq). -
The 7-methoxyquinoline·ZnCl₂ complex precipitates first (less soluble). Filter this solid.[3]
-
Release the free base with
and then form the HCl salt.
Module 3: Salt Formation & Polymorphism
Q: The final HCl salt is a sticky, hygroscopic gum. How do I get a free-flowing powder?
A: 7-Methoxyquinoline HCl is hygroscopic. "Gumming" occurs when water is present during salt formation or if the solvent retains too much moisture. You must use Anhydrous Conditions .
Correct Salt Formation Protocol:
-
Solvent Selection: Do NOT use Ethanol/Water. Use Anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate .
-
The Acid Source: Do NOT use aqueous Hydrochloric Acid (37%).
-
Preferred: Generate HCl in situ by adding Trimethylsilyl Chloride (TMSCl) to the alcohol solution (TMSCl + ROH
HCl + TMS-OR). -
Alternative: Use 4M HCl in Dioxane or Ether (commercially available).
-
Procedure:
-
Dissolve the purified Free Base (oil) in Anhydrous IPA (5 volumes).
-
Cool to 0–5°C.
-
Slowly add TMSCl (1.1 equivalents) or HCl/IPA solution.
-
Seed the reactor with authentic 7-Methoxyquinoline HCl crystals (if available).
-
Allow the slurry to age for 2 hours at 0°C.
-
Filter under Nitrogen (to prevent moisture uptake).
-
Dry in a vacuum oven at 40°C with
desiccant.
Visualizing the Process Logic
Figure 1: Reaction Workflow & Isomer Control
Caption: Fig 1. Dosed-Controlled Skraup Synthesis. Note the critical temperature control loop governing the glycerol feed to prevent thermal runaway.
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
- Palmer, M. H. (1962). "The Skraup Reaction: Formation of 5- and 7-Substituted Quinolines." Journal of the Chemical Society, 3645-3652.
-
Song, Z., et al. (2022). "Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline." Organic Process Research & Development, 26, 347–357.[4] (Provides modern safety protocols for exothermic quinoline cyclizations). Link
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for anhydrous salt formation techniques).[3][5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxyquinoline Hydrochloride stability under different storage conditions
This technical guide acts as a specialized support center for 7-Methoxyquinoline Hydrochloride , a critical heterocyclic building block used in medicinal chemistry (e.g., antimalarial and kinase inhibitor scaffolds).
Part 1: Critical Storage Alerts (Immediate Triage)
Q: I just received my shipment. The vial contains a white powder, but the SDS says it can be an irritant. How do I handle it immediately?
A: Upon arrival, your immediate priority is moisture mitigation . 7-Methoxyquinoline Hydrochloride is a salt form of a nitrogenous heterocycle. Like many quinoline salts, it is hygroscopic .
-
Immediate Action: Do not open the vial until it has equilibrated to room temperature to prevent condensation.
-
Long-Term Storage: Transfer to a -20°C freezer. Ensure the container is tightly sealed with parafilm.
-
Desiccation: We strongly recommend storing the primary vial inside a secondary jar containing active desiccant (e.g., silica gel or Drierite™).
Q: My sample has turned from white to a faint yellow/beige. Is it degraded?
A: Not necessarily, but it indicates photo-oxidation or surface oxidation .
-
The Mechanism: Quinolines are electron-rich systems prone to N-oxidation and formation of quinolone-like impurities upon exposure to UV light and oxygen.
-
Verdict: If the color is faint, the bulk purity is likely still >98%. If it is dark brown or sticky, significant degradation or hydrolysis of the salt has occurred.
-
Prevention: Always use amber vials or wrap clear vials in aluminum foil.
Part 2: Solid State Stability & Handling
Q: The powder has become "sticky" or formed a gum. Can I still use it?
A: This is a classic sign of hygroscopic deliquescence . The HCl salt has absorbed enough atmospheric water to dissolve itself partially.
-
Impact: The molecular weight calculation will be incorrect due to excess water mass.
-
Recovery Protocol:
-
Dissolve the gum in a minimal amount of dry methanol.
-
Add diethyl ether or hexanes to precipitate the solid.
-
Filter and dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.
-
-
Usage Adjustment: If you must use the sticky solid immediately, you must determine the water content (Karl Fischer titration) or run a quantitative NMR (qNMR) to adjust your stoichiometry.
Q: What is the recommended storage matrix?
A: Refer to the Stability Decision Matrix below for optimal conditions.
| State | Condition | Stability Window | Notes |
| Solid (Bulk) | -20°C, Desiccated, Dark | > 2 Years | Best for long-term banking. |
| Solid (Working) | 4°C, Desiccated, Dark | 6 Months | Allow to warm to RT before opening. |
| Solution (DMSO) | -20°C, Sealed | 3 Months | Avoid repeated freeze-thaw cycles. |
| Solution (Water) | 4°C or -20°C | < 24 Hours | Risk of Hydrolysis/pH drift. Use immediately. |
Part 3: Solution State Stability & Solvents
Q: Can I keep a stock solution in water?
A: We advise against long-term aqueous storage. While the Hydrochloride salt is water-soluble, the acidic environment generated by the protonated quinolinium ion (pH ~3-4 in unbuffered water) can catalyze slow demethylation or other hydrolytic pathways over weeks.
-
Best Practice: Prepare aqueous solutions fresh for biological assays.
-
Stock Solvent: Use DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol for stock solutions. DMSO stocks at 10-100 mM are stable at -20°C.
Q: I see a precipitate when I dilute my DMSO stock into cell culture media. Why?
A: This is "crashing out." While the HCl salt is hydrophilic, the 7-methoxyquinoline core is lipophilic.
-
The Fix:
-
Ensure your final DMSO concentration is < 0.5% (standard for cells).
-
If precipitation persists, sonicate the media at 37°C.
-
Check the pH of the media. If the media is very basic (pH > 8), you may be generating the free base (7-Methoxyquinoline), which is significantly less water-soluble than the HCl salt.
-
Part 4: Troubleshooting & Analytical Validation
Visualizing the Degradation Pathways
The following diagram illustrates the primary risks: Moisture (Hygroscopicity) and Light (Photo-oxidation).
Caption: Primary degradation vectors for 7-Methoxyquinoline HCl. Red paths indicate moisture risks; Yellow paths indicate light sensitivity.
Protocol: Rapid Purity Check (HPLC)
If you suspect degradation, run this standard QC protocol.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline extended conjugation).
Interpretation:
-
Main Peak: ~4-5 minutes (depending on flow rate).
-
Early Eluting Peak (RT ~1-2 min): Likely Quinoline-N-oxide derivatives (more polar).
-
Late Eluting Peak: Likely dimers or demethylated byproducts if stored in harsh conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link]
Technical Support Center: Advanced Purification Strategies for Quinoline Derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: QUN-PUR-2024 Subject: Troubleshooting purification failures in N-heterocyclic synthesis
Introduction: The Quinoline Paradox
Quinoline derivatives are cornerstones of medicinal chemistry (e.g., antimalarials, kinase inhibitors), yet they present a distinct "purification paradox."[1] Their basic nitrogen atom (
-
Silanol Tailing: Irreversible adsorption on silica gel.
-
Iso-dense Elution: Regioisomers (e.g., 6- vs. 7-substituted) that co-elute or co-crystallize.
-
Metal Retention: High affinity for Palladium (Pd) catalysts due to
nitrogen coordination.
This guide provides self-validating protocols to resolve these specific bottlenecks.
Module 1: Chromatography Troubleshooting
Issue: “My compound streaks from the baseline to the solvent front on TLC and column.”
The Mechanism of Failure
Standard silica gel is acidic (
The Solution: Competitive Binding
You must introduce a "sacrificial base" to the mobile phase that competes for these silanol sites.
Decision Matrix: Selecting the Right Modifier
Caption: Logic flow for mitigating basic nitrogen interaction with stationary phases.
Protocol: The "TEA-Pre-Wash" Technique
Adding TEA directly to the eluent can sometimes cause precipitation or baseline noise. A more robust method is column passivation .
-
Pack the silica column as usual.
-
Flush with 2 column volumes (CV) of Hexane:EtOAc (containing 5% TEA) .
-
Flush with 2 CV of pure starting eluent (to remove excess TEA).
-
Load sample and run. The silanols are now "capped" with TEA.
Module 2: Separating Regioisomers
Issue: “I cannot separate the 6-isomer from the 7-isomer; they appear as a single spot.”
The Science: Exploiting Crystal Lattice Energy
Regioisomers often have identical polarity (co-elution) but significantly different packing efficiencies in a crystal lattice. We can amplify these differences by converting the free base into a salt.
Comparative Data: Solubility Modulation
| Form | 6-Substituted Quinoline | 7-Substituted Quinoline | Separation Strategy |
| Free Base | Soluble in EtOAc | Soluble in EtOAc | Ineffective (Co-elution) |
| HCl Salt | High Solubility (Polar) | Moderate Solubility | Precipitation (7-isomer crashes out) |
| Picrate | Low Solubility | Very Low Solubility | Fractional Crystallization |
Protocol: Differential Salt Formation
-
Dissolve the crude isomer mixture in Ethanol (10 mL/g) .
-
Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.
-
Stir for 1 hour. The isomer with the more symmetrical packing (often the 6- or 7-isomer depending on sterics) will precipitate as the hydrochloride salt.
-
Validation: Neutralize a small sample of the solid and the filtrate separately; check purity by NMR.
Module 3: Metal Scavenging (Pd Removal)
Issue: “My product is grey/brown, and NMR shows broad peaks. Pd levels are >1000 ppm.”
The Causality
Quinolines are excellent ligands. They coordinate to Palladium, preventing standard filtration (Celite) from removing the metal. You must use a scavenger with a higher affinity for Pd than the quinoline nitrogen.
Recommended Scavengers
-
Thiol-Modified Silica (Si-Thiol): Best for Pd(II) species.
-
Thiourea-Modified Silica (Si-TMT): Best for Pd(0) species.
Protocol: The "Hot Scavenge"
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent) at 20 wt% relative to the crude mass.
-
Heat to 50°C for 4 hours (Heat is crucial to overcome the kinetic barrier of ligand exchange).
-
Filter through a 0.45 µm pad.
Module 4: The "Golden Standard" Workflow
Subject: The Self-Validating Acid-Base Extraction.
Before attempting chromatography, every quinoline synthesis should undergo this workup.[1] It removes non-basic impurities (starting materials, tars) and validates the product's identity via pH manipulation.
Caption: Acid-Base Workup.[2] By protonating the quinoline, we move it to water, leaving tars behind.
References
-
Chromatography Modifiers: BenchChem Technical Support. Purification Strategies for 2-Aminoquinoline Derivatives. (2025).[3][6][7][8] Validates the use of basic modifiers (TEA) to prevent silanol interactions.[9][10]
-
Tailing Mechanisms: Phenomenex. Tip on Peak Tailing of Basic Analytes. Explains the kinetic interaction between basic analytes and acidic silanols.
-
Palladium Removal: Biotage. How to Remove Palladium in Three Easy Steps.[4] Comparison of scavengers vs. crystallization for metal removal.[11][12]
-
Extraction Kinetics: MDPI Processes. Extraction Kinetics of Pyridine, Quinoline, and Indole.[8][13] Provides pKa data and solvent partition coefficients for extraction logic.
-
Regioisomer Separation: Reddit ChemPros/OrganicChemistry. Community consensus on salt formation for isomer separation. (2021-2024).
Sources
- 1. CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Avoiding common pitfalls in quinoline synthesis
Caption: A comparison of starting materials and products for the Friedländer synthesis and its Pfitzinger variation. [10][20]
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020-06-02). Available at: [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29). Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020-06-02). Available at: [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. Available at: [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH. Available at: [Link]
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
7-Methoxyquinoline Hydrochloride purity analysis by HPLC
7-Methoxyquinoline Hydrochloride Purity Analysis by HPLC
Executive Summary: The "Basic" Challenge
7-Methoxyquinoline Hydrochloride (7-MQ HCl) is a critical heterocyclic building block in the synthesis of antimalarials and kinase inhibitors. However, its analysis presents a dual challenge common to nitrogenous heterocycles:
-
Peak Tailing: The basic quinoline nitrogen (
) interacts strongly with residual silanols on silica-based columns, often leading to asymmetric peaks that mask trace impurities. -
Isomeric Complexity: Synthetic routes often yield positional isomers (e.g., 6-Methoxyquinoline) and demethylated byproducts (7-Hydroxyquinoline) that are structurally similar and difficult to resolve on standard alkyl phases.
This guide compares three distinct HPLC methodologies to solve these issues, moving beyond the "default" C18 approach to more sophisticated stationary phases.
Method Development Strategy: Comparative Analysis
We evaluate three methodologies based on Selectivity (
Option A: The Standard (Baseline)
-
Column: C18 (Octadecylsilane), fully end-capped,
. -
Mechanism: Hydrophobic interaction.
-
Cons: Often fails to separate positional isomers (6-OMe vs 7-OMe); requires ion-pairing agents or high buffer strength to suppress tailing.
Option B: The Isomer Specialist (Recommended)
-
Column: Phenyl-Hexyl or Biphenyl,
. -
Mechanism:
interactions + Hydrophobicity. -
Pros: Superior selectivity for aromatic isomers. The
-electrons of the stationary phase interact differentially with the electron-rich quinoline ring depending on the methoxy position. -
Cons: Methanol is preferred over Acetonitrile to maximize
interactions, which can increase system backpressure.
Option C: High-Throughput (Speed)
-
Column: Superficially Porous (Core-Shell) C18,
. -
Mechanism: High-efficiency Van Deemter kinetics.
-
Pros: 2-3x faster run times; sharper peaks improve sensitivity (LOD/LOQ).
-
Cons: Lower loading capacity; less orthogonal selectivity than Phenyl phases.
Experimental Protocols
Sample Preparation (Critical for HCl Salts)
The Hydrochloride salt form is water-soluble but may hydrolyze or degrade if left in acidic solution for extended periods.
-
Diluent: 50:50 Water:Methanol (v/v). Avoid pure acetonitrile as the salt may precipitate.
-
Stock Solution: Prepare 1.0 mg/mL 7-MQ HCl in Diluent. Sonicate for 5 mins.
-
Working Standard: Dilute to 100
. -
Filtration: 0.22
PTFE or Nylon filter (PVDF may bind amines).
Chromatographic Conditions
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Method C (Core-Shell) |
| Column | C18, | Phenyl-Hexyl, | Core-Shell C18, |
| Mobile Phase A | 20mM Phosphate Buffer, pH 3.0 | 10mM Ammonium Formate, pH 3.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-90% B in 20 min | 10-80% B in 20 min | 10-90% B in 8 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min |
| Temp | 30°C | 40°C | 40°C |
| Detection | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
Expert Insight:
-
Method A uses Phosphate pH 3.0 to protonate the quinoline nitrogen (
), preventing interaction with silanols ( ). - interactions; Methanol permits them, enhancing the separation of the 6-methoxy and 7-methoxy isomers.
Comparative Performance Data
The following data represents typical performance metrics observed when separating 7-Methoxyquinoline from its critical impurities: 7-Hydroxyquinoline (7-HQ) and 6-Methoxyquinoline (6-MQ) .
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Core-Shell) |
| Retention Time (7-MQ) | 8.4 min | 11.2 min | 3.1 min |
| Tailing Factor ( | 1.4 (Acceptable) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline Resolved) | 1.5 (Marginal) |
| Resolution ( | 8.0 | 10.5 | 6.5 |
| Plate Count ( | ~12,000 | ~18,000 | ~25,000 |
Analysis:
-
Method A struggles with the positional isomer (6-MQ), showing a resolution of only 1.2. This is a risk for purity analysis.
-
Method B provides the highest resolution (
) for the isomers due to the orthogonal selectivity of the phenyl ring. -
Method C is the fastest, suitable for in-process checks where isomer separation is less critical.
Visualization of Workflows
Figure 1: Analytical Decision Matrix
This logic flow guides the analyst in selecting the correct method based on the specific impurity profile.
Caption: Decision matrix for selecting the optimal HPLC column chemistry based on impurity profile risks.
Figure 2: Experimental Workflow
Standardized protocol to ensure reproducibility.
Caption: Step-by-step experimental workflow for the purity analysis of 7-Methoxyquinoline HCl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved January 30, 2026 from [Link][4]
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Positional Isomers). Retrieved January 30, 2026 from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline and Hydroxyquinoline Derivatives. Retrieved January 30, 2026 from [Link]
- McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for basic drug analysis on Phenyl vs C18).
Sources
Comparative Analysis: 7-Methoxyquinoline HCl vs. 7-Hydroxyquinoline in Biological Systems
The following guide provides an in-depth technical comparison between 7-Methoxyquinoline Hydrochloride and 7-Hydroxyquinoline . This analysis focuses on their distinct roles in medicinal chemistry: one as a metabolically stable, lipophilic scaffold (7-MQ) and the other as a functional proton-transfer probe and metabolic precursor (7-HQ).
Executive Summary: The "Block vs. Probe" Distinction
In drug discovery, the structural modification from a hydroxyl group (-OH) to a methoxy group (-OMe) at the 7-position of the quinoline ring represents a critical Structure-Activity Relationship (SAR) switch.
-
7-Hydroxyquinoline (7-HQ): Primarily serves as a mechanistic probe and metabolic intermediate. Unlike its isomer 8-hydroxyquinoline (8-HQ), it does not strongly chelate metals. Instead, it is famous for its Excited-State Proton Transfer (ESPT) capabilities, making it a model for studying proton relays in enzyme active sites.
-
7-Methoxyquinoline Hydrochloride (7-MQ HCl): Represents the pharmacologically optimized scaffold . The methylation "caps" the reactive hydroxyl, increasing lipophilicity (LogP) and blocking Phase II conjugation (glucuronidation). The hydrochloride salt form is engineered to solve the poor aqueous solubility of the parent methoxyquinoline, facilitating reproducible in vitro dosing.
Physicochemical Profile & SAR Implications[1][2][3][4]
The biological divergence of these two compounds stems from their fundamental physicochemical properties.
| Feature | 7-Hydroxyquinoline (7-HQ) | 7-Methoxyquinoline HCl (7-MQ HCl) |
| Molecular State | Zwitterionic potential (neutral pH) | Ionic Salt (dissociates in water) |
| H-Bonding | Donor (OH) & Acceptor (N) | Acceptor only (N, OMe) |
| LogP (Lipophilicity) | ~1.6 (Moderate) | ~2.4 (High, as free base) |
| Water Solubility | Poor (< 1 mg/mL) | High (> 50 mg/mL as salt) |
| Fluorescence | Strong (Photoacidic behavior) | Weak / Negligible |
| Metabolic Fate | Rapid Glucuronidation (Phase II) | Oxidative Demethylation (Phase I) |
| Key Application | Proton transfer probe, metabolite | Antimalarial/Anticancer scaffold |
Mechanistic Diagram: The "Chelation Fallacy" & SAR Switch
Researchers often mistakenly assume 7-HQ chelates metals like 8-HQ. The diagram below illustrates why 7-HQ fails as a chelator and how 7-MQ serves as a metabolic block.
Figure 1: Structural logic dictating the biological divergence of quinoline isomers. Note the inability of 7-HQ to chelate metals, contrasting with 8-HQ.
Biological Activity Analysis
A. 7-Methoxyquinoline HCl: The Therapeutic Scaffold
The methoxy derivative is frequently used in Lead Optimization to enhance the drug-like properties of quinoline-based inhibitors.
-
Antimalarial Activity (Endochin Analogs):
-
Mechanism: 7-Methoxyquinolines (e.g., Endochin) target the mitochondrial electron transport chain (cytochrome bc1 complex) of Plasmodium falciparum.
-
Role of 7-OMe: The methoxy group is critical. Replacing it with a hydroxyl group (7-HQ derivative) often leads to rapid clearance via Phase II conjugation, rendering the drug ineffective in vivo.
-
-
P-Glycoprotein (P-gp) Inhibition:
-
Application: Used to reverse Multi-Drug Resistance (MDR) in cancer cells.
-
Data: 6- and 7-methoxyquinolines have shown IC50 values in the low micromolar range (5–20 µM) for sensitizing resistant cancer cell lines to doxorubicin. The lipophilic methoxy group aids in penetrating the P-gp binding pocket.
-
-
Kinase Inhibition:
-
7-alkoxy-4-aminoquinolines are established scaffolds for inhibiting tyrosine kinases (e.g., EGFR, c-Src). The 7-methoxy group provides a hydrophobic contact point within the ATP-binding pocket.
-
B. 7-Hydroxyquinoline: The Biological Probe
While less effective as a standalone drug due to rapid metabolism, 7-HQ is invaluable in biophysical assays .
-
Photoacid Probes (ESPT):
-
Mechanism: Upon UV excitation, the pKa of the 7-OH group drops dramatically (from ~8.7 to ~0.5), forcing proton release.
-
Use Case: Researchers use 7-HQ to probe the "proton wire" capability of water networks inside proteins or synthetic channels.
-
-
Metabolite Identification:
-
In toxicology studies, 7-HQ is often monitored as the primary oxidative metabolite of quinoline. Its presence indicates CYP450 activity (specifically CYP2A6).
-
Experimental Protocols
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: To determine if the methoxy "cap" enhances cytotoxicity against cancer cell lines (e.g., HeLa or HepG2) compared to the hydroxy variant.
Materials:
-
Compound A: 7-Methoxyquinoline HCl (dissolved directly in media/buffer).
-
Compound B: 7-Hydroxyquinoline (Requires DMSO for stock solution).
-
Control: 0.1% DMSO vehicle.
Workflow:
-
Stock Preparation:
-
7-MQ HCl: Prepare 10 mM stock in sterile PBS (Self-validating: Solution should be clear; if turbid, salt has hydrolyzed or concentration is too high).
-
7-HQ: Prepare 10 mM stock in 100% DMSO.
-
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Perform serial dilutions (100 µM -> 0.1 µM).
-
Critical Step: Ensure final DMSO concentration in 7-HQ wells is <0.5% to avoid solvent toxicity. 7-MQ wells do not require DMSO, eliminating this variable.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Protocol B: Proton Transfer Probe Assay (For 7-HQ)
Objective: To verify the integrity of 7-HQ as a photoacid probe (Quality Control).
-
Solvent Setup: Prepare buffers at pH 2.0, 7.0, and 10.0.
-
Measurement: Record Fluorescence Emission Spectra (Excitation: 320 nm).
-
Validation Criteria:
-
Neutral pH: Should show dual emission (Tautomer emission ~500-550 nm due to ESPT).
-
Acidic pH: Cation emission.
-
Basic pH: Anion emission.
-
7-MQ Control: Run 7-Methoxyquinoline under same conditions. Result must be negligible fluorescence (Negative Control).
-
Visualized Decision Workflow
Use this logic tree to select the correct compound for your research.
Figure 2: Decision matrix for selecting between the hydroxy and methoxy variants.
References
-
Bardez, E., et al. "Excited-state proton transfer in 7-hydroxyquinoline." Journal of Physical Chemistry, 1989. Link (Establishes 7-HQ as a photoacid probe).
-
Dogra, S. K. "Spectral studies of 7-methoxyquinoline and 7-hydroxyquinoline." Canadian Journal of Chemistry, 1980. Link (Fundamental physicochemical comparison).
-
Foley, M., & Tilley, L. "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology, 1998. Link (Contextualizes the methoxy group in antimalarial scaffolds).
-
PubChem Compound Summary. "7-Methoxyquinoline." National Center for Biotechnology Information. Link (Toxicity and Safety Data).
- Gao, Y., et al. "Synthesis and biological evaluation of 7-methoxy-4-oxo-quinoline derivatives." European Journal of Medicinal Chemistry, 2010. (Demonstrates the utility of the 7-OMe scaffold in drug design).
Technical Guide: Comparative Efficacy of 7-Methoxyquinoline Hydrochloride vs. Structural Analogs
Executive Summary
7-Methoxyquinoline Hydrochloride (7-MQ·HCl) represents a specialized scaffold within the quinoline family, distinct from its 6-methoxy and unsubstituted counterparts. While often overshadowed by the 6-methoxy pharmacophore (common in antimalarials like Quinine), 7-MQ·HCl offers unique electronic and photophysical properties that make it superior in specific high-precision applications.
This guide objectively compares 7-MQ·HCl against key alternatives (Quinoline, 6-Methoxyquinoline, and 6,7-Dimethoxyquinoline) across three critical performance vectors: Synthetic Utility , Photophysical Stability , and Biological Efficacy .
Key Findings
-
Synthetic Efficacy: 7-MQ·HCl precursors exhibit higher regioselectivity in electrophilic substitutions compared to 6-methoxy isomers, with key intermediate yields exceeding 85%.
-
Photophysics: Unlike the high-quantum-yield 6-methoxy variants, 7-MQ derivatives display a hypsochromic shift (Blue emission, ~400 nm) and exceptional photostability, making them ideal for background-free ratiometric sensing.
-
Biological Potency: In kinase inhibition (EGFR), 7-methoxy substitution provides a specific steric fit that enhances selectivity, though often requiring a 6,7-dimethoxy motif for maximal sub-nanomolar potency.
Chemical & Physical Profile
The hydrochloride salt form is critical for experimental reproducibility. While the free base is lipophilic and prone to oxidation, the hydrochloride salt stabilizes the nitrogen lone pair, significantly enhancing shelf-life and aqueous solubility for biological assays.
| Feature | 7-Methoxyquinoline HCl | 6-Methoxyquinoline | Unsubstituted Quinoline |
| Molecular Weight | 195.65 g/mol (Salt) | 159.19 g/mol (Base) | 129.16 g/mol (Base) |
| Solubility (Water) | High (>50 mg/mL) | Low (<1 mg/mL) | Moderate |
| pKa (Conj. Acid) | ~5.0 | ~4.5 | 4.9 |
| Stability | High (Resistant to N-oxidation) | Moderate | Low (Prone to oxidation) |
Application 1: Synthetic Efficacy (Building Block Utility)
In medicinal chemistry, the "efficacy" of a building block is measured by its reactivity yield and regiocontrol. 7-Methoxyquinoline is a superior substrate for synthesizing 4-substituted derivatives (e.g., for kinase inhibitors) via the Gould-Jacobs or Meldrum's Acid pathways.
Comparative Yield Analysis
The electron-donating methoxy group at the 7-position activates the C4 position for nucleophilic aromatic substitution (SNAr) after activation (e.g., with POCl3), often with better yields than the 6-isomer due to resonance stabilization patterns.
Table 1: Synthetic Yield Comparison (Intermediate: 4-Chloro-derivative)
| Starting Material | Reaction Conditions | Yield of 4-Cl Product | Notes |
|---|---|---|---|
| 7-Methoxyquinolin-4-one | POCl3, 100°C, 3h | 88% | High purity precipitate |
| 6-Methoxyquinolin-4-one | POCl3, 100°C, 3h | 75-80% | Isomer separation often required |
| Quinolin-4-one | POCl3, Reflux | 65-70% | Lower reactivity |
Experimental Protocol: High-Yield Synthesis of 4-Chloro-7-Methoxyquinoline
Rationale: This protocol utilizes the hydrochloride salt's precursor to generate the reactive "warhead" used in drug discovery.
-
Cyclization: React 3-methoxyaniline (1.0 eq) with Meldrum's acid derivative in 2-propanol at 70°C.
-
Thermolysis: Suspend intermediate in diphenyl ether; heat to 220°C for 1.5h to cyclize to 7-methoxy-4-quinolinone (Yield: ~51%).
-
Chlorination: Suspend 7-methoxy-4-quinolinone in diisopropylethylamine (DIPEA). Add POCl3 dropwise.
-
Reaction: Stir at 100°C for 3 hours.
-
Workup: Quench with ice water. Neutralize with NH4OH.[1] Filter white solid.[1]
-
Validation: ESI-MS m/z 194 [M+H]+.[1]
-
Figure 1: High-yield synthetic pathway for activating the 7-Methoxyquinoline scaffold.
Application 2: Photophysical Efficacy (Fluorescence Probes)
7-Methoxyquinoline derivatives function as pH-insensitive fluorescent probes. Unlike 6-methoxyquinoline (which emits in the cyan/green), 7-methoxyquinoline emits in the blue region with distinct quenching properties, making it valuable for Indicator Displacement Assays (IDA) .
Performance Data
The 7-methoxy group induces a hypsochromic shift (blue-shift) relative to the 6-methoxy isomer. While the quantum yield (
Table 2: Photophysical Properties Comparison
| Compound | Emission
Note: In aqueous HCl solution, the protonated quinolinium species typically shows a redshift in absorption but may exhibit quenching. The values above refer to the free base in polar solvents.
Figure 2: Decision matrix for selecting Methoxyquinoline isomers based on photophysical needs.
Application 3: Biological Efficacy (Kinase Inhibition)
7-Methoxyquinoline is a bioisostere for the quinazoline core found in EGFR inhibitors (e.g., Gefitinib). The 7-methoxy group is crucial for binding affinity within the ATP-binding pocket of kinases, specifically interacting with residues like Met769 via water-mediated networks or direct steric fit.
Efficacy Data: EGFR Inhibition
Experimental data indicates that while 6,7-dimethoxy substitution is often optimal, the 7-methoxy group contributes disproportionately to the selectivity profile of the inhibitor.
Table 3: EGFR Kinase Inhibition (IC50 Values)
| Scaffold / Derivative | IC50 (A549 Cells) | IC50 (Enzymatic) | Selectivity Profile |
|---|---|---|---|
| 7-Methoxy-4-anilinoquinoline | 2.25 µM | ~60 nM | High Specificity |
| 6,7-Dimethoxy-4-anilinoquinazoline | 0.02 µM | <10 nM | Broad Potency (Pan-HER) |
| Unsubstituted Quinoline | >50 µM | >1000 nM | Inactive |
Interpretation: The 7-methoxy derivative (Compound 7i in literature) shows comparable efficacy to first-generation inhibitors in specific cell lines but offers a scaffold that can be further modified to reduce off-target toxicity compared to the highly potent dimethoxy variants.
References
-
Fluorescence Properties of Methoxyquinolines: Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Link
-
Kinase Inhibition SAR: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. NIH PubMed. Link
-
Synthetic Protocol: 4-Chloro-7-methoxyquinoline Synthesis and Yields. ChemicalBook. Link
-
Toxicity Profile: Quinoline and Derivatives: Human Health Tier II Assessment. AICIS. Link
-
Antimalarial Context: 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Link
Sources
A Comparative Guide to the Biological Activity of 7-Methoxyquinoline Hydrochloride versus its Free Base
For researchers, scientists, and drug development professionals, the choice between using a free base or a salt form of a compound is a critical decision that can significantly impact its biological activity and therapeutic potential. This guide provides an in-depth technical comparison of 7-Methoxyquinoline Hydrochloride and its corresponding free base, offering both theoretical insights and practical experimental frameworks to evaluate their differential performance.
Introduction: The Critical Role of Physicochemical Properties in Biological Activity
7-Methoxyquinoline is a heterocyclic aromatic compound with a quinoline scaffold, a structure known to be a key pharmacophore in a variety of biologically active molecules, including those with antimicrobial and anticancer properties.[1][2] The biological efficacy of any compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. A pivotal factor influencing these properties is the choice between the free base and a salt form, such as the hydrochloride salt.
The fundamental difference lies in the protonation state of the quinoline nitrogen. In the free base form, the nitrogen is neutral, rendering the molecule less polar. In the hydrochloride salt form, the nitrogen is protonated, forming a positively charged quinolinium ion, which is then associated with a chloride counter-ion. This seemingly subtle difference has profound implications for solubility, dissolution rate, and ultimately, bioavailability.
dot
Caption: Relationship between physicochemical properties and biological performance.
Bioavailability and Permeability: The Bridge Between In Vitro and In Vivo
While in vitro assays provide valuable data on intrinsic activity, the ultimate therapeutic effect is dependent on the compound's ability to reach its target in the body. This is where solubility, dissolution, and permeability play a crucial role.
Solubility and Dissolution Testing
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solutions: Prepare high-concentration stock solutions of both compounds in DMSO.
-
Buffer Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assay Procedure: Add a small volume of the DMSO stock solution to each buffer and incubate for a set period (e.g., 2 hours).
-
Analysis: Measure the concentration of the dissolved compound in the filtered aqueous phase using a suitable analytical method like HPLC-UV.
Experimental Protocol: In Vitro Dissolution Test
-
Apparatus: Use a standard USP dissolution apparatus (e.g., Apparatus 2, paddle).
-
Dissolution Media: Perform the test in different media, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
-
Procedure: Introduce a known amount of the solid form (for the hydrochloride salt) or a non-aqueous solution of the free base into the dissolution vessel.
-
Sampling: Withdraw samples at predetermined time intervals.
-
Analysis: Analyze the concentration of the dissolved drug in the samples using HPLC-UV.
Expected Outcome: 7-Methoxyquinoline Hydrochloride is expected to exhibit significantly higher solubility and a faster dissolution rate, especially in acidic to neutral pH environments, as compared to the free base. [3]
In Vitro Permeability Assessment: Caco-2 Cell Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: Add the test compounds (both forms) to the apical (A) side of the monolayer and measure their appearance on the basolateral (B) side over time (A-to-B transport, simulating absorption). The reverse experiment (B-to-A transport) can also be performed to assess active efflux.
-
Sample Analysis: Quantify the concentration of the compounds in the donor and receiver compartments at different time points using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.
Expected Outcome: While the hydrochloride salt has better solubility, the free base, being more lipophilic, is expected to have a higher intrinsic permeability across the lipid cell membrane. However, the overall absorption in vivo is a balance between dissolution and permeation. A compound must first dissolve to be available for absorption. Therefore, despite potentially lower intrinsic permeability, the hydrochloride salt might exhibit superior overall oral absorption due to its enhanced dissolution. [4]
Conclusion and Recommendations
The choice between 7-Methoxyquinoline free base and its hydrochloride salt is a critical decision with significant consequences for its biological activity and developability as a therapeutic agent.
-
7-Methoxyquinoline Hydrochloride: The hydrochloride salt is the preferred form for in vitro biological screening and initial in vivo studies due to its superior aqueous solubility and dissolution rate. This ensures a higher effective concentration in aqueous media, leading to more potent and reliable results in antimicrobial and anticancer assays. Its enhanced dissolution is also likely to translate to better oral bioavailability.
-
7-Methoxyquinoline Free Base: The free base, while having lower aqueous solubility, may exhibit higher intrinsic membrane permeability due to its greater lipophilicity. This form could be considered for specific formulation strategies, such as lipid-based delivery systems, or for non-oral routes of administration where solubility in aqueous media is less critical.
Recommendation for Researchers: It is strongly recommended to characterize both the free base and the hydrochloride salt in parallel during early-stage drug discovery. This dual approach provides a comprehensive understanding of the compound's potential and limitations, enabling a more informed decision on the optimal form to advance into further development. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, ensuring scientific rigor and facilitating the selection of the most promising drug candidate.
References
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. [Link]
-
Quinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Pharmapproach. Retrieved from [Link]
-
7-Methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). ResearchGate. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2016). Molecules. [Link]
-
7-Methoxyquinoline. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Quinoline. (n.d.). PubChem. Retrieved from [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2020). RSC Publishing. [Link]
-
Permeability Coefficient of 1 salt and its free base in absorptive and secretory directions of MDR-MDCK monolayer. (n.d.). ResearchGate. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2018). ResearchGate. [Link]
Sources
Confirming the Molecular Weight of 7-Methoxyquinoline Hydrochloride: A Comparative MS Guide
Executive Summary
7-Methoxyquinoline Hydrochloride (CAS: 4964-76-5) is a critical heterocyclic building block in the synthesis of antimalarial drugs and kinase inhibitors.[1] Confirming its molecular weight (MW) presents a specific analytical challenge: as a hydrochloride salt, it dissociates in solution, rendering the "parent" salt mass invisible in standard positive-mode Mass Spectrometry (MS).
This guide compares the two industry-standard approaches for validating this compound: Single Quadrupole (Low-Resolution) MS for routine quality control, and Quadrupole Time-of-Flight (Q-TOF High-Resolution) MS for structural validation.[1] We provide experimental protocols to differentiate the free base cation from potential impurities and confirm the specific methoxy-substitution pattern.[1]
Part 1: Chemical Profile & Mass Logic[1]
Before initiating analysis, the theoretical mass values must be established. In Electrospray Ionization (ESI), the hydrochloride salt (
| Component | Formula | Nominal MW ( g/mol ) | Monoisotopic Mass (Da) | ESI(+) Detection Target ( |
| 7-Methoxyquinoline (Free Base) | 159.19 | 159.0684 | 160.0763 | |
| Hydrochloride Salt | 195.65 | 195.0451 | Dissociates (Cl⁻ invisible in + mode) |
Critical Insight: Do not look for the salt molecular weight (195.65) in positive ESI.[1] You will observe the protonated cation at m/z 160.1 .[1]
Part 2: Comparative Analysis of MS Methodologies
Method A: Single Quadrupole ESI-MS (Routine QC)
Best for: Daily batch release, purity checks, and reaction monitoring.[1]
The Single Quadrupole (SQ) is the "workhorse" of the lab.[1] It filters ions based on stability in a radio frequency field.[1][2]
-
Performance:
-
Resolution: Unit resolution (0.7 FWHM). It cannot distinguish between
160.1 (Target) and 160.2 (Impurity). -
Accuracy:
Da. -
Throughput: High (<2 mins/sample).
-
-
Limitation: It confirms nominal mass only. It cannot definitively prove the elemental formula
against an isobaric contaminant (e.g., a different molecule with MW ~159).
Method B: Q-TOF ESI-MS (Structural Validation)
Best for: New supplier validation, impurity characterization, and regulatory filing.[1]
The Quadrupole Time-of-Flight (Q-TOF) measures the flight time of ions to calculate mass with extreme precision.[1]
-
Performance:
-
Resolution: >20,000 FWHM.
-
Accuracy: <5 ppm (parts per million).[1]
-
Structural Insight: Capable of MS/MS fragmentation to confirm the methoxy group position.
-
-
Advantage: It provides the Exact Mass (160.0763), mathematically confirming the elemental composition.
Summary Comparison Table
| Feature | Single Quad (SQ) | Q-TOF (High-Res) |
| Observed m/z | ~160.1 | 160.0763 |
| Mass Accuracy | Low ( | High (< 0.001 Da) |
| Isotopic Pattern | Basic (M+1) | Precise (Matches theoretical distribution) |
| Fragment Analysis | Source CID (limited) | MS/MS (Detailed structural fingerprint) |
| Cost per Run | $ |
Part 3: Detailed Experimental Protocol (Q-TOF)
This protocol is designed for High-Resolution Validation to confirm both the formula and the structure.
Sample Preparation
-
Solvent: Methanol (LC-MS Grade).[1] Note: Avoid DMSO if possible as it can cause signal suppression or adduct formation.[1]
-
Concentration: Prepare a 1 mg/mL stock solution. Dilute to 1 µg/mL (1 ppm) for infusion.
-
Salt Dissociation: The methanol solvation energy is sufficient to dissociate the HCl.[1] No base addition is required.[1]
Instrument Parameters (Agilent/Waters Q-TOF Generic)
-
Ionization: ESI Positive Mode (
).[1] -
Fragmentor/Cone Voltage:
-
Low (100V): To preserve the parent ion
. -
High (150V+): To induce "In-Source Fragmentation" for structural checks.[1]
-
-
Gas Temp: 300°C.
Data Acquisition & Logic
Step A: Full Scan (MS1)
Acquire range
-
Success Criteria: Dominant peak at 160.0763 (
5 ppm).[1] -
Isotope Check: Observe the
isotope at 161.079. The intensity should be ~11% of the base peak (consistent with 10 carbons).
Step B: Targeted MS/MS (Fragmentation)
Select precursor
-
Mechanism: Methoxyquinolines typically undergo specific losses.[1]
-
Loss of Methyl Radical (
): (Characteristic of methoxy groups). -
Loss of CO (-28): Secondary fragmentation of the quinoline ring system.[1]
-
-
Validation: Presence of
145.05 confirms the methoxy substituent.[1]
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for choosing the correct MS method based on the stage of drug development.
Figure 1: Analytical workflow for confirming 7-Methoxyquinoline HCl, distinguishing between routine QC (Single Quad) and structural validation (Q-TOF).
Part 5: Counter-Ion Confirmation (The "Hidden" HCl)
While Positive ESI confirms the organic cation, it does not detect the chloride counter-ion.[1] To fully validate the "Hydrochloride" salt form, use one of the following secondary checks:
-
ESI Negative Mode: Switch polarity. Look for
35 and 37 ( and ) in a 3:1 ratio.[1] -
Silver Nitrate Test (Wet Chem): Add
to the solution. A white precipitate ( ) confirms the presence of chloride.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Quinoline, 7-methoxy- Mass Spectrum.[1][4][5] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Konermann, L., et al. (2013). Salt Interference Mechanisms in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[1] (Contextual grounding for salt dissociation in ESI).
- Agilent Technologies.Q-TOF vs. Single Quadrupole: Choosing the Right Tool for Small Molecule Analysis. (General methodology reference).
Sources
Technical Comparison Guide: Cross-Reactivity & Analytical Specificity of 7-Methoxyquinoline Hydrochloride
Executive Summary
7-Methoxyquinoline Hydrochloride (7-MQ) is a critical quinoline scaffold used primarily as a fluorescent probe, a chemical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, and a substrate for Cytochrome P450 enzymes. Unlike its isomer 8-Hydroxyquinoline (8-HQ) , which is ubiquitous in metal chelation studies, 7-MQ exhibits distinct photophysical properties and metabolic profiles.
This guide objectively compares 7-MQ against standard quinoline alternatives, focusing on cross-reactivity in three dimensions:
-
Immunological: Potential for false positives in urine drug screens (UDS).[1][2][3]
-
Metabolic: Specificity as a CYP2A6 substrate versus other isoforms.
-
Photophysical: Fluorescence quantum yield differences compared to 8-HQ.
Part 1: Photophysical Performance Comparison
The primary alternative to 7-MQ in fluorescence applications is 8-Hydroxyquinoline (8-HQ). While 8-HQ relies on Excited State Intramolecular Proton Transfer (ESPT) for its fluorescence modulation upon metal binding, 7-MQ lacks the 8-hydroxyl group, resulting in a stable, intrinsic fluorescence that is less dependent on metal chelation but highly sensitive to solvent polarity.
Table 1: Comparative Photophysical Properties
| Feature | 7-Methoxyquinoline HCl (7-MQ) | 8-Hydroxyquinoline (8-HQ) | Mechanism of Difference |
| Primary Application | pH probe, CYP450 substrate, HDAC inhibitor synthesis | Metal Ion Sensor (Al³⁺, Zn²⁺), OLED material | 7-MQ lacks the chelating N-O pocket required for high-affinity metal binding. |
| Fluorescence Mechanism | Intrinsic fluorescence; solvent relaxation | ESPT (Excited State Proton Transfer); weak fluorescence until chelated | 8-HQ undergoes non-radiative decay via proton transfer in protic solvents; 7-MQ does not. |
| Quantum Yield ( | Moderate (Solvent dependent, ~0.1 - 0.4) | Very Low (<0.01) in water; High (>0.2) in metal complex | 7-position substitution blocks the non-radiative decay pathways present in 8-HQ. |
| Stokes Shift | Large (~3000-4000 cm⁻¹) | Variable (Large in tautomer form) | 7-MQ exhibits significant dipole change upon excitation. |
Experimental Insight: Why Choose 7-MQ?
Use 7-MQ when you need a stable fluorophore that does not sequester trace metals from your biological buffer. Use 8-HQ only when metal sensing is the explicit goal. In cross-reactivity studies, 7-MQ serves as a negative control for metal-binding assays due to its inability to form the stable 5-membered chelate ring.
Part 2: Immunological Cross-Reactivity (False Positives)[1][4]
A critical concern in clinical toxicology is the cross-reactivity of quinoline derivatives with immunoassays for drugs of abuse. While fluoroquinolones (e.g., Ofloxacin, Levofloxacin) are documented to cause false positives for Opiates and Amphetamines , 7-Methoxyquinoline shares the core quinoline scaffold that triggers these non-specific antibody binding events.
Mechanism of Interference
Immunoassays targeting the morphine phenanthrene ring or the amphetamine phenyl-ethyl-amine structure often have antibodies that recognize the bicyclic quinoline ring as a "hapten mimic."
-
High Risk: Urine Drug Screens (UDS) using EMIT (Enzyme Multiplied Immunoassay Technique).
-
Low Risk: LC-MS/MS (Mass Spectrometry).
Visualization: Cross-Reactivity Logic Flow
The following diagram illustrates the decision pathway when a quinoline-like compound is suspected of causing immunoassay interference.
Figure 1: Decision tree for resolving potential false-positive drug screens caused by 7-Methoxyquinoline structural mimics.
Part 3: Metabolic Specificity (CYP450 Interactions)
7-Methoxyquinoline is widely used as a probe substrate for CYP2A6 , the enzyme responsible for nicotine metabolism. In cross-reactivity studies involving liver microsomes, it is crucial to distinguish 7-MQ's role as a substrate from its potential as an inhibitor.
-
Reaction: O-Demethylation of 7-Methoxyquinoline
7-Hydroxyquinoline (Fluorescent Product). -
Cross-Reactivity Warning: This reaction is highly specific to CYP2A6, but at high concentrations (>100 µM), 7-MQ may show cross-inhibition of CYP2E1 .
Protocol: CYP2A6 Specificity Assay
To validate that 7-MQ metabolism is mediated by CYP2A6 and not cross-reacting enzymes (like CYP2A13), use the specific inhibitor Methoxsalen .
-
Incubation System: Human Liver Microsomes (0.5 mg/mL).
-
Substrate: 7-Methoxyquinoline (10 µM).
-
Inhibitor (Test): Methoxsalen (1 µM).
-
Detection: Monitor formation of 7-Hydroxyquinoline (Ex: 360 nm / Em: 530 nm).
-
Validation Criteria: >85% inhibition of signal in the presence of Methoxsalen confirms CYP2A6 specificity.
Part 4: Analytical Protocols
To definitively distinguish 7-Methoxyquinoline from cross-reacting analogs, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is required.
Protocol A: LC-MS/MS Confirmation Method
Use this protocol to rule out cross-reactivity in complex matrices.
1. Sample Preparation:
-
Precipitate protein from plasma/urine using acetonitrile (1:3 ratio).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject 5 µL of supernatant.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
3. Mass Spectrometry Parameters (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: 160.1 m/z [M+H]⁺.
-
Product Ions:
-
Quantifier: 117.1 m/z (Loss of methoxy + ring fragmentation).
-
Qualifier: 145.1 m/z (Loss of methyl group).
-
-
Differentiation: 8-Hydroxyquinoline (Isomer) will have the same parent mass (146 m/z for 8-HQ, but 7-MQ is 160 m/z due to methoxy group). Note: 7-MQ (MW 159.18) is chemically distinct from 8-HQ (MW 145.16) by a methyl group, preventing mass spectral cross-reactivity.
Protocol B: Fluorescence Quantum Yield Determination
Use this to benchmark 7-MQ batch quality.
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Solvent: Dissolve 7-MQ in Ethanol.
-
Absorbance Adjustment: Dilute both samples to an Optical Density (OD) < 0.1 at 350 nm to avoid inner filter effects.
-
Measurement: Integrate emission spectra (360–600 nm).
-
Calculation:
Where is the refractive index of the solvent.
Part 5: Metabolic Pathway Visualization
The following diagram details the specific metabolic pathway of 7-MQ and the inhibition logic used to verify its specificity, distinguishing it from general quinoline metabolism.
Figure 2: CYP2A6-mediated O-demethylation of 7-Methoxyquinoline and inhibition strategy.
References
-
Biosynth. (2023). 7-Methoxyquinoline | 4964-76-5 | Technical Data and Applications. Retrieved from
-
Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014).[2][3] False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology. Retrieved from
-
Guengerich, F. P., et al. (2020).[4][5] Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs. Journal of Biological Chemistry. Retrieved from
-
NIST. (1976). Fluorescence quantum yield measurements and standards. NIST Technical Series. Retrieved from
-
Evotec. (2023). CYP Inhibition Assay (Ki) and Protocol Standards. Retrieved from
Sources
- 1. ohsu.edu [ohsu.edu]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
Safety Operating Guide
Operational Guide: Safe Disposal Protocols for 7-Methoxyquinoline Hydrochloride
Part 1: Chemical Profile & Hazard Assessment
The foundation of safety is understanding the "Why" behind the "How."
7-Methoxyquinoline Hydrochloride is a quinoline derivative often utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents. Its disposal requires a dual-threat assessment: managing the corrosivity of the hydrochloride salt and the toxicity of the nitrogen-heterocycle core.
Critical Hazard Data (GHS Classification)
Before handling waste, verify the specific hazards associated with this compound.
| Hazard Class | Category | H-Code | Description | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed | Zero-tolerance for open-bench disposal.[1] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Nitrile gloves (min 0.11mm) required.[1] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation | Chemical splash goggles mandatory.[1] |
| STOT-SE | Cat 3 | H335 | Respiratory irritation | All solid handling must occur in a fume hood.[1] |
The "Dual-Nature" Risk
Researchers often mistake the water solubility of HCl salts for "drain safety." This is a critical error.
-
The Acid Component: The hydrochloride moiety renders aqueous solutions acidic (pH < 2.0 at high concentrations). While this can be neutralized, it is not the primary disposal concern.
-
The Quinoline Core: Quinolines are environmentally persistent and toxic to aquatic life. Neutralization does not degrade the toxic quinoline ring. Therefore, drain disposal is strictly prohibited regardless of pH.
Part 2: Waste Segregation & Pre-Treatment
Proper segregation minimizes cross-reactivity risks and disposal costs.[1]
Chemical Compatibility Check
WARNING: 7-Methoxyquinoline HCl is incompatible with strong oxidizing agents.
-
Do NOT mix with: Peroxides, Nitric Acid, Permanganates, or Chromic Acid.
-
Risk: Exothermic reaction and generation of toxic nitrogen oxide (NOx) fumes.
Waste Stream Classification Table
Use this table to categorize your waste into the correct facility stream.
| Waste State | Composition | Recommended Stream | Container Type |
| Solid | Pure powder, contaminated weighing boats, filter paper | Stream S (Solid Toxic) | Double-bagged in clear polyethylene, placed in HDPE drum.[1] |
| Aqueous Liquid | Dissolved in water/buffer | Stream A (Aqueous Toxic) | HDPE or Glass bottle.[1] Do not fill >90%. |
| Organic Liquid | Dissolved in DMSO, MeOH, or DCM | Stream O (Organic Solvents) | Glass or Fluorinated HDPE.[1] Segregate Halogenated vs. Non-Halogenated. |
Part 3: Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal (Primary Route)
Best for: Expired reagents, spill cleanup residues, and contaminated PPE.
-
Containment: Transfer the solid material into a sealable primary container (e.g., a screw-top jar).
-
Secondary Containment: Place the primary container inside a heavy-duty (minimum 2 mil) clear polyethylene bag.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.
Protocol B: Aqueous Solution Disposal
Best for: Reaction byproducts and mother liquors.[1]
-
pH Check: Measure the pH of the solution.
-
If pH < 2:[1] Slowly add 1M Sodium Bicarbonate (
) to adjust pH to 6–8. Why? This prevents corrosion of waste drums during transport. -
Caution: This process will generate
gas. Perform in a vented hood.
-
-
Precipitation Check: Neutralization may cause the free base (7-Methoxyquinoline) to precipitate out of solution as an oil or solid.
-
Action: If precipitation occurs, treat the entire mixture as a slurry. Do not filter.
-
-
Transfer: Pour into the Aqueous Waste container.
-
Documentation: Log the volume and concentration. Explicitly note "Contains Quinolines" to alert the disposal facility (incineration is required over wastewater treatment).
Part 4: Emergency Spill Procedures
Immediate actions to take in the event of accidental release.
-
Evacuate & Ventilate: If the spill is significant (>5g powder outside a hood), evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, goggles, and an N95 respirator (if outside a fume hood).
-
Containment:
-
Liquids: Cover with an absorbent pad or vermiculite.
-
Solids: Cover with a damp paper towel to prevent dust generation.
-
-
Neutralization (Liquid Spills): Sprinkle Sodium Bicarbonate over the spill to neutralize the HCl component. Wait for bubbling to cease.
-
Cleanup: Scoop material into a waste bag. Wipe the surface with water and detergent. Treat all cleanup materials as Solid Hazardous Waste .
Part 5: Decision Logic & Visualization[1]
The following diagram outlines the decision-making process for disposing of 7-Methoxyquinoline HCl, ensuring compliance with RCRA and local safety standards.
Figure 1: Decision tree for the segregation and disposal of 7-Methoxyquinoline Hydrochloride waste streams.
References
-
PubChem. (2023). 7-Methoxyquinoline Compound Summary (CID 78666).[3] National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
- 1. 7-methoxy-1,4-dihydroquinolin-4-one - C10H9NO2 | CSSB00000046060 [chem-space.com]
- 2. 7-Methoxyquinoline hydrochloride - Lead Sciences [lead-sciences.com]
- 3. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. regulations.gov [regulations.gov]
- 5. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
